tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXBTRLYHCWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573521 | |
| Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158407-04-6 | |
| Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating Drug Discovery: A Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
CAS Number: 158407-04-6
This technical guide provides an in-depth overview of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its significant applications, particularly in the development of targeted cancer therapies such as Ibrutinib and CDK9 inhibitors.
Compound Profile
This compound, also widely known by synonyms such as 1-Boc-4-(bromomethyl)piperidine, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an activated bromomethyl moiety. This structure makes it an ideal intermediate for introducing the piperidine motif in the synthesis of more complex molecules.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 158407-04-6 | [1] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |
| Molecular Weight | 278.19 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | |
| Boiling Point | 318.3°C at 760 mmHg (Predicted) | [3] |
| Density | 1.270 g/cm³ (Predicted) | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CBr)CC1 | [1] |
| InChIKey | YGJXBTRLYHCWGD-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |
Safety and Handling
This compound is classified with the following hazards. Users should consult the full Safety Data Sheet (SDS) before handling.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
Precautionary Statements: P264, P270, P280, P301 + P312, P305 + P351 + P338, P337 + P313.[2]
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in drug synthesis. Below are detailed protocols for its preparation.
Synthesis from 4-N-Boc-piperidine-methanol
A common laboratory-scale synthesis involves the bromination of the corresponding alcohol.[4]
Experimental Protocol:
-
Dissolution: Dissolve 4-N-Boc-piperidine-methanol (200 mg, 0.93 mmol) in diethyl ether (9 mL).
-
Reagent Addition: To the solution, add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (PPh₃) (292 mg, 1.1 mmol) at room temperature.
-
Reaction: Allow the reaction mixture to stir for 18 hours at room temperature.
-
Filtration: Filter the reaction mixture over a pad of celite to remove solids.
-
Purification: Concentrate the filtrate and purify by flash chromatography using a hexane/EtOAc gradient (from 1:0 to 4:1) to yield the title compound. A reported yield for this process is 55 mg.[4]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its alcohol precursor.
References
- 1. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 2. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 3. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry.
Core Compound Properties
This compound, also known as 1-Boc-4-(bromomethyl)piperidine, is a versatile bifunctional molecule widely utilized in the synthesis of complex organic structures. Its utility stems from the presence of a reactive bromomethyl group and a Boc-protected piperidine nitrogen, which allows for selective chemical transformations.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Weight | 278.19 g/mol [1][2] |
| Molecular Formula | C₁₁H₂₀BrNO₂[1][2] |
| CAS Number | 158407-04-6[1][2] |
| Boiling Point | 318.337 °C at 760 mmHg[3] |
| Density | 1.271 g/cm³[3] |
| Flash Point | 146.325 °C[3] |
| Appearance | White to off-white solid[4] |
| Assay | ≥ 95% - 97%[4] |
Synthesis and Experimental Protocol
The synthesis of this compound is a well-established procedure in organic chemistry. A common and effective method involves the bromination of the corresponding alcohol precursor.
Experimental Protocol: Synthesis from 4-N-Boc-piperidine-methanol
This protocol details the synthesis of this compound from 4-N-Boc-piperidine-methanol.[3]
Materials:
-
4-N-Boc-piperidine-methanol
-
Diethyl ether
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Celite
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-N-Boc-piperidine-methanol (1 equivalent) in diethyl ether.
-
To the solution, add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) at room temperature.
-
Allow the reaction mixture to stir for 18 hours at room temperature.
-
Filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography using a hexane/EtOAc gradient (starting from 100% hexane and gradually increasing the proportion of ethyl acetate to a 4:1 ratio) to yield the final product.
Expected Yield: Approximately 55%.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[4] Its piperidine core is a common scaffold in many biologically active molecules, and the bromomethyl group provides a reactive handle for further chemical modifications.
This compound is particularly valuable in the development of:
-
Piperidine-based drugs: These are effective in treating various neurological disorders.[4]
-
CDK9 inhibitors and Ibrutinib: It serves as an important intermediate in the synthesis of these anti-cancer agents.
The Boc protecting group allows for controlled, stepwise synthesis, enabling the construction of complex molecular architectures with high precision.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Technical Guide: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. This bifunctional molecule is a key building block in medicinal chemistry and drug development, valued for its piperidine core, a common motif in pharmaceuticals, and a reactive bromomethyl group that allows for versatile chemical modifications.
Chemical and Physical Properties
This compound, also known as 1-Boc-4-(bromomethyl)piperidine, is a white to light yellow crystalline solid.[1] Its Boc-protected nitrogen allows for controlled reactions at the C4 position, making it an essential intermediate in the synthesis of more complex molecules.[2]
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Boc-4-(bromomethyl)piperidine, N-Boc-4-(bromomethyl)piperidine | [1] |
| CAS Number | 158407-04-6 | [4][5] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [4][5] |
| Molecular Weight | 278.19 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 46.0 to 50.0 °C | [1] |
| Boiling Point | 318.3 °C at 760 mmHg (Predicted) | [2][6] |
| Density | 1.270 g/cm³ (Predicted) | [2][6] |
| Solubility | Based on its structure, it is expected to be soluble in organic solvents like diethyl ether, ethyl acetate, and dichloromethane, with low solubility in water. | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CBr | [3][4] |
| InChIKey | YGJXBTRLYHCWGD-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data Analysis
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 4.02-3.98 (m, 2H), 3.47 (d, 2H), 2.78-2.65 (m, 2H), 1.89-1.74 (m, 3H), 1.45 (s, 9H), 1.12-0.98 (m, 2H).[2] |
| ¹³C NMR | Predicted chemical shifts (CDCl₃) δ (ppm): ~154.7 (C=O), ~79.5 (-C(CH₃)₃), ~44.0 (piperidine CH₂ adjacent to N), ~38.0 (piperidine CH), ~36.0 (-CH₂Br), ~30.0 (piperidine CH₂), ~28.4 (-C(CH₃)₃). |
| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~2975 (C-H stretch, alkane), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1250 (C-O stretch), ~650 (C-Br stretch).[7][8] |
| Mass Spectrometry | Exact Mass: 277.0677 Da.[3][6] The mass spectrum is expected to show the molecular ion peak [M]+ and a characteristic fragmentation pattern including the loss of the tert-butyl group ([M-57]+). |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is via the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[2]
Materials:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl ether (anhydrous)
-
Celite
Procedure:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.
-
Carbon tetrabromide is added to the solution, followed by the portion-wise addition of triphenylphosphine.
-
The resulting reaction mixture is stirred at room temperature for approximately 18 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the triphenylphosphine oxide byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.[2]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Reactivity: Nucleophilic Substitution
The bromomethyl group is an excellent electrophile, making the compound a versatile reagent for introducing the Boc-protected piperidin-4-ylmethyl moiety. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[3][6] It may also cause skin irritation.[3] Standard laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment at room temperature.[9]
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatile nature of this compound ensures its continued relevance as a valuable building block in the development of novel therapeutics.
References
- 1. This compound | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 5. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 158407-04-6|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl moiety, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The Boc-protected nitrogen allows for controlled reactivity, while the primary bromide serves as an excellent electrophile for alkylation reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2][3] |
| Molecular Weight | 278.19 g/mol | [1][2][3] |
| CAS Number | 158407-04-6 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 318.3 °C at 760 mmHg | [1] |
| Density | 1.271 g/cm³ | [1] |
| Refractive Index | 1.495 | [1] |
| Solubility | Soluble in organic solvents such as diethyl ether, ethyl acetate, and dichloromethane. | [1][4] |
| Storage | Room temperature, in a dry, dark place. | [4] |
Synthesis
The most common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Experimental Protocol: Synthesis via Appel Reaction
This procedure utilizes triphenylphosphine and carbon tetrabromide to convert the primary alcohol to the corresponding bromide.
Materials:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Diethyl ether (anhydrous)
-
Celite
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add carbon tetrabromide (1.2 eq) and triphenylphosphine (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the triphenylphosphine oxide byproduct.
-
Wash the Celite pad with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 25%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.[1][4]
Reactivity and Applications
The primary reactivity of this compound stems from the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.
General Experimental Protocol: N-Alkylation with a Primary Amine
This protocol describes a typical procedure for the alkylation of a primary amine, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of the primary amine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired N-alkylated product.
Role in Drug Discovery
This compound is a crucial intermediate in the synthesis of several targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9).
Ibrutinib (BTK Inhibitor)
Ibrutinib is a potent and irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[5][6] Dysregulation of this pathway is implicated in various B-cell malignancies.[5][6] The piperidine moiety of Ibrutinib, derived from intermediates like this compound, is crucial for its binding and activity.
CDK9 Inhibitors
CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy for the treatment of various cancers.[1] The piperidine scaffold is a common feature in many CDK9 inhibitors, and this compound serves as a valuable starting material for their synthesis.
Visualizations
Synthesis Workflow
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of N-Boc-4-(bromomethyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-4-(bromomethyl)piperidine, with the CAS Number 158407-04-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, and a reactive bromomethyl moiety. This combination makes it an invaluable intermediate for introducing the 4-(N-Boc-piperidinyl)methyl group into a wide array of molecules. The Boc protecting group provides stability and allows for controlled reactions, while the bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of its core physical characteristics, detailed experimental protocols for their determination, and a visualization of its utility in chemical synthesis.
Core Physical and Chemical Properties
The physical properties of N-Boc-4-(bromomethyl)piperidine are essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 278.19 g/mol | [1][2] |
| Appearance | White to off-white or light yellow solid/powder/crystal | [1] |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 318.337 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.271 g/cm³ (Predicted) | [3] |
| CAS Number | 158407-04-6 | [1][2] |
Experimental Protocols
Accurate determination of physical properties is crucial for compound verification and process optimization. The following are detailed methodologies for measuring the key physical characteristics of N-Boc-4-(bromomethyl)piperidine.
The melting point is a critical indicator of purity for a solid compound.[4] A sharp melting range typically signifies a high degree of purity.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Sample Preparation: Ensure the N-Boc-4-(bromomethyl)piperidine sample is completely dry. If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[5]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid initial heating (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[6]
-
Allow the apparatus to cool. Using a fresh sample, heat again, but more slowly (1-2 °C/min) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely liquefied (the end of the melting range).
-
-
While N-Boc-4-(bromomethyl)piperidine is a solid at room temperature, this method is applicable for other liquid compounds. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of liquid.
-
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
-
-
Procedure:
-
Setup: Fill the Thiele tube with mineral oil to a level above the side-arm.
-
Sample Preparation: Place a few drops of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube. Gently heat the side arm of the Thiele tube.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
Measurement: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]
-
The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.
-
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent like hexane)
-
-
Procedure:
-
Mass Measurement: Accurately weigh a sample of N-Boc-4-(bromomethyl)piperidine using an analytical balance. Record this mass (m).
-
Initial Volume: Add a known volume of the chosen insoluble liquid to a graduated cylinder. Record this initial volume (V₁).
-
Displacement: Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Final Volume: Record the new volume of the liquid in the graduated cylinder (V₂).
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V
-
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification media.
-
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Spatula
-
A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)
-
-
Procedure:
-
Sample Preparation: Place a small, consistent amount (e.g., 10-20 mg) of N-Boc-4-(bromomethyl)piperidine into separate, labeled test tubes.
-
Solvent Addition: Add a small volume (e.g., 1 mL) of a solvent to one of the test tubes.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or stir well for approximately 60 seconds.[9]
-
Observation: Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[9]
-
-
Repeat: Repeat steps 2-4 for each of the selected solvents. Based on the "like dissolves like" principle, N-Boc-4-(bromomethyl)piperidine is expected to be soluble in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and ethers, and likely insoluble in water.
-
Application in Synthesis: Nucleophilic Substitution
N-Boc-4-(bromomethyl)piperidine is an excellent electrophile for Sₙ2 reactions. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating the substitution. This reaction pathway is fundamental to its utility in drug discovery for creating new carbon-heteroatom or carbon-carbon bonds.
The following diagram illustrates a typical nucleophilic substitution reaction where a generic nucleophile (Nu⁻) displaces the bromide to form a new covalent bond.
Caption: S_N2 reaction workflow.
This reaction is highly versatile. For instance, using an alkoxide as the nucleophile would yield an ether, while using a cyanide ion would result in a nitrile, thereby extending the carbon chain and providing a handle for further chemical transformations. The Boc-protecting group remains stable under these conditions and can be removed later in a synthetic sequence using acidic conditions to reveal the secondary amine of the piperidine ring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.ws [chem.ws]
A Comprehensive Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, makes it a versatile intermediate for the development of novel pharmaceutical agents and complex molecules.[1] This document details its chemical properties, synthesis protocols, and applications, presenting data in a clear and accessible format for laboratory use.
Chemical Identity and Properties
The formal IUPAC name for this compound is This compound .[2][3] It is also commonly known by synonyms such as 1-Boc-4-(bromomethyl)piperidine and 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester.[1][2]
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 278.19 g/mol | [1][2][3] |
| CAS Number | 158407-04-6 | [1][3] |
| Appearance | White to light yellow powder or crystal | [4] |
| Boiling Point | 318.3 °C at 760 mmHg | [1] |
| Density | 1.271 g/cm³ | [1] |
| Flash Point | 146.3 °C | [1] |
| pKa (Predicted) | -1.91 ± 0.40 | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CBr | [2][3] |
| InChI | 1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | [2] |
| InChIKey | YGJXBTRLYHCWGD-UHFFFAOYSA-N | [2][3] |
This compound is classified as harmful if swallowed and causes serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Store in a cool, dry, dark place under an inert atmosphere.[5][6]
Experimental Protocols
This compound is not a naturally occurring compound; it is synthesized in the laboratory. It serves as a crucial intermediate for introducing the 1-Boc-piperidin-4-ylmethyl moiety into target molecules.[1][5]
This protocol describes the synthesis from N-Boc-4-piperidinemethanol via an Appel-type reaction.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
-
Dissolve 4-N-Boc-piperidine-methanol (1.0 equivalent) in diethyl ether.
-
Add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) to the solution at room temperature.
-
Allow the reaction mixture to stir for 18 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash chromatography using a hexane/ethyl acetate gradient to yield the final product.
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the facile introduction of the protected piperidine scaffold.
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution reactions.
General Protocol:
-
Dissolve the chosen nucleophile (e.g., an amine, phenol, or thiol; 1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine; 1.5-2.0 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
This versatile reaction pathway is fundamental in drug discovery for synthesizing derivatives of lead compounds containing a piperidine ring, a common motif in centrally active pharmaceuticals.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 4. This compound | 158407-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]
- 6. 158407-04-6|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is a pivotal bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive bromomethyl moiety. This unique combination makes it an essential building block for introducing the piperidine-4-ylmethyl scaffold into a wide array of target molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, serving as a technical resource for laboratory and development professionals.
Core Chemical Properties
This compound is typically a white to off-white solid at room temperature.[1][2] The Boc-protecting group provides stability and enhances solubility in common organic solvents, while the primary bromide offers a reactive site for nucleophilic substitution.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Boc-4-bromomethylpiperidine, N-Boc-4-(bromomethyl)piperidine | [3][4] |
| CAS Number | 158407-04-6 | [3] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [3][5] |
| Molecular Weight | 278.19 g/mol | [3][5][6] |
| Appearance | White to light yellow powder or solid | [1][2] |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 318.3 °C at 760 mmHg (Predicted/Calculated) | [1][2][7] |
| Density | 1.271 g/cm³ (Predicted/Calculated) | [1][2][7] |
| Refractive Index | 1.495 (Predicted) | [7] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][2][7] |
Synthesis and Experimental Protocol
The most common laboratory synthesis involves the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, using a phosphorus-based reagent or a combination of carbon tetrabromide and triphenylphosphine.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis via bromination of the precursor alcohol.
Experimental Protocol: Appel-type Bromination[1][3][8]
-
Reaction Setup: Dissolve 4-N-Boc-piperidine-methanol (1 equivalent, e.g., 0.93 mmol, 200 mg) in a suitable aprotic solvent such as diethyl ether (e.g., 9 mL).
-
Reagent Addition: To the solution at room temperature, add carbon tetrabromide (1.2 equivalents, e.g., 1.1 mmol, 370 mg) followed by triphenylphosphine (1.2 equivalents, e.g., 1.1 mmol, 292 mg).
-
Reaction Execution: Allow the mixture to stir at room temperature for an extended period, typically 18 hours, to ensure complete conversion.
-
Workup: After the reaction is complete, filter the mixture through a pad of celite to remove the triphenylphosphine oxide byproduct and any other insoluble materials.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane to a 1:4 ratio of hexane to ethyl acetate) to yield the pure title compound.[1][7]
Chemical Reactivity and Applications
The primary utility of this compound stems from its role as an electrophile. The bromomethyl group is an excellent leaving group, making it susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the N-Boc-piperidine-4-ylmethyl moiety onto various scaffolds.
Diagram 2: General Reaction Pathway
Caption: Typical nucleophilic substitution at the bromomethyl carbon center.
This reactivity is fundamental to its application in pharmaceutical development, where the piperidine ring is a common structural motif in drug candidates. It serves as a key intermediate for synthesizing compounds with applications ranging from enzyme inhibitors to receptor modulators.[7]
Spectral Data
Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source |
| 4.02 - 3.98 | m | 2H | -CH₂- (piperidine ring, adjacent to N) | [1][7] |
| 3.47 | d | 2H | -CH₂-Br | [1][7] |
| 2.78 - 2.65 | m | 2H | -CH₂- (piperidine ring, adjacent to N) | [1][7] |
| 1.89 - 1.74 | m | 3H | -CH- and -CH₂- (piperidine ring) | [1][7] |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) | [1][7] |
| 1.12 - 0.98 | m | 2H | -CH₂- (piperidine ring) | [1][7] |
| Solvent: DMSO-d6, Spectrometer: 400 MHz[1][7] |
Safety and Handling
Proper safety precautions are essential when handling this chemical. It is classified as harmful if swallowed and causes serious eye irritation.[3][6]
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [3][4][6] |
| Hazard | H315 | Causes skin irritation. | [3] |
| Hazard | H319 | Causes serious eye irritation. | [3][6] |
| Precaution | P264 | Wash skin thoroughly after handling. | [2][3] |
| Precaution | P270 | Do not eat, drink or smoke when using this product. | [3][4][6] |
| Precaution | P280 | Wear protective gloves/eye protection/face protection. | [3][6] |
| Precaution | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4][6] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [3][4] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6] |
| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Personnel should always use this compound within a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]
- 2. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 [chemicalbook.com]
- 3. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 6. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
The Versatile Building Block: A Technical Guide to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate has emerged as a crucial intermediate, valued for its bifunctional nature which allows for the introduction of a substituted piperidine moiety into a target molecule. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, solid compound at room temperature, making it convenient to handle and store. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures its stability under a variety of reaction conditions and allows for its selective removal when desired.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 158407-04-6 | [1][2] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [3] |
| Molecular Weight | 278.19 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 46.0 to 50.0 °C | [4] |
| Boiling Point | 318.3 °C at 760 mmHg | [3] |
| Density | 1.271 g/cm³ | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 4.02-3.98 (m, 2H), 3.47 (d, 2H), 2.78-2.65 (m, 2H), 1.89-1.74 (m, 3H), 1.45 (s, 9H), 1.12-0.98 (m, 2H) | [3] |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4 (for a similar derivative) | [5] |
| IR (film) | νₘₐₓ (cm⁻¹): 2956, 2871, 1691, 1477, 1364, 1248, 1169, 771 (for a similar derivative) | [5] |
| Mass Spectrometry (ESI-TOF) | m/z calculated for C₁₄H₂₇NNaO₂ ([M+Na]⁺): 264.1934, found: 264.1930 (for a similar derivative) | [5] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the bromination of the corresponding alcohol precursor.
Synthesis of this compound
This protocol describes the synthesis from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Experimental Protocol:
-
Reactants:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl ether (solvent)
-
-
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (e.g., 200 mg, 0.93 mmol) in diethyl ether (9 mL) in a round-bottom flask at room temperature.[3]
-
Add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (292 mg, 1.1 mmol) to the solution.[3]
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., from 1:0 to 4:1) to yield the title compound.[3]
-
-
Yield: A reported yield for this reaction is 55 mg.[3]
References
- 1. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 4. This compound | 158407-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, primarily utilized as an electrophile for the introduction of a Boc-protected piperidin-4-ylmethyl moiety onto various nucleophiles. This functional group is prevalent in a range of biologically active molecules and pharmaceutical ingredients. These application notes provide detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on N-alkylation reactions. The protocols are designed to be clear, concise, and reproducible for researchers in drug discovery and development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of the piperidine ring is a critical strategy for modulating the physicochemical and pharmacological properties of drug candidates. This compound serves as a versatile reagent for this purpose. The Boc (tert-butoxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to reveal the secondary amine for further derivatization. The bromomethyl group provides a reactive site for nucleophilic substitution, making it an ideal reagent for alkylating amines, phenols, thiols, and other nucleophiles.
This document details the application of this compound in the synthesis of pharmaceutical intermediates, with a specific example in the synthesis of a key precursor for the kinase inhibitor Vandetanib. Additionally, a general protocol for N-alkylation of various amine-containing compounds is provided, along with quantitative data to guide reaction optimization.
Application 1: Synthesis of a Key Intermediate for Vandetanib
Vandetanib is an oral tyrosine kinase inhibitor used in the treatment of certain types of cancer. A key step in its synthesis involves the introduction of a piperidin-4-ylmethoxy group. While some synthetic routes utilize the corresponding tosylate derivative, the brominated intermediate is also a viable and reactive precursor for this alkylation step.
Reaction Scheme:
Caption: Synthesis of a Vandetanib intermediate.
Experimental Protocol: Synthesis of tert-butyl 4-((4-((4-bromo-2-fluorobenzyl)amino)-6-methoxyquinazolin-7-yl)oxy)piperidine-1-carboxylate
This protocol is adapted from the synthesis of analogous compounds and is expected to provide the desired product.
Materials:
-
4-((4-Bromo-2-fluorobenzyl)amino)-6-methoxyquinazolin-7-ol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-((4-bromo-2-fluorobenzyl)amino)-6-methoxyquinazolin-7-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Quantitative Data:
The following table presents typical yields for the O-alkylation of phenols with alkyl bromides under similar basic conditions. While the specific yield for this reaction needs to be determined experimentally, these values provide a reasonable expectation.
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | Alkyl Bromide | K₂CO₃ | DMF | 60-80 | 70-90 |
| Substituted Phenol | Alkyl Bromide | Cs₂CO₃ | DMF | RT-60 | 80-95 |
Application 2: General N-Alkylation of Amines
This compound is an excellent reagent for the N-alkylation of a wide variety of primary and secondary amines, including anilines, and heterocyclic amines. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions.
General Reaction Workflow:
Caption: General workflow for N-alkylation.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
Amine (primary or secondary)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine (Et₃N))
-
Solvent (e.g., DMF, acetonitrile (ACN), or tetrahydrofuran (THF))
-
Appropriate work-up and purification reagents
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (typically 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for N-Alkylation Reactions:
The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with alkyl bromides.
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ | ACN | 50-70 | 75-90 |
| Secondary Aliphatic Amine | K₂CO₃ | DMF | 60-80 | 70-85 |
| Aniline (Primary Aromatic) | Cs₂CO₃ | DMF | 80-100 | 60-80 |
| Indazole | NaH | THF | 0 - RT | 80-95 (N1-alkylation) |
| Pyrrole | NaH | THF | 0 - RT | 85-95 |
Signaling Pathway Diagram
The synthesized pharmaceutical intermediates can be used to develop inhibitors for various signaling pathways. For instance, many kinase inhibitors containing the piperidine moiety target pathways involved in cell proliferation and survival.
Caption: Generic kinase inhibitor signaling pathway.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. The protocols provided herein offer a reliable foundation for the N-alkylation of a diverse range of amines and the synthesis of complex molecules such as precursors to Vandetanib. The straightforward reaction conditions and the ability to deprotect the piperidine nitrogen make this reagent a powerful tool in the arsenal of medicinal chemists and drug development professionals. Careful optimization of reaction parameters based on the specific substrate is recommended to achieve the highest yields and purity.
Application Notes and Protocols: Versatile Nucleophilic Substitution Reactions of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, prized for its bifunctional nature. The presence of a reactive bromomethyl group and a Boc-protected piperidine nitrogen allows for sequential and controlled modifications. This document provides detailed application notes and experimental protocols for the reaction of this compound with a variety of nucleophiles. The protocols outlined herein offer robust methods for the synthesis of diverse piperidine-containing scaffolds, which are prevalent in many therapeutic agents.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its incorporation into molecular design can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing a three-dimensional framework that can be optimized for potent and selective target engagement. This compound serves as an excellent electrophilic partner in nucleophilic substitution reactions, enabling the straightforward introduction of the 4-methylpiperidine core. The Boc protecting group ensures the nucleophilicity of the piperidine nitrogen is masked, allowing for selective reaction at the bromomethyl position. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization.
This application note details the reaction of this versatile building block with various classes of nucleophiles, including phenoxides, amines, and thiols, providing standardized protocols and expected outcomes to aid in the synthesis of novel compounds for drug development.
Chemical Reaction Overview
The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile in a typical SN2 fashion. The reaction is generally facilitated by a base in a suitable polar aprotic solvent.
General Reaction Scheme:
Caption: General Nucleophilic Substitution Reaction.
Applications in Synthesis
The products derived from the nucleophilic substitution of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, the resulting ether, amine, or thioether linkages are common in kinase inhibitors, GPCR modulators, and other therapeutic classes.
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with a Phenolic Nucleophile
This protocol describes the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Vandetanib.[1]
Reaction:
Caption: Synthesis of a Vandetanib Intermediate.
Materials:
-
This compound
-
Methyl 3-hydroxy-4-methoxybenzoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Summary:
| Nucleophile | Reagents | Solvent | Temperature | Time | Yield |
| Methyl 3-hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 80 °C | 4 h | 51.2%[1] |
Protocol 2: Reaction with an Amine Nucleophile (General Procedure)
This protocol provides a general method for the N-alkylation of primary and secondary amines with this compound.
Reaction Workflow:
Caption: Workflow for Amine Alkylation.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (DIPEA or K₂CO₃, 1.5-2.0 eq) in a suitable solvent (MeCN or DMF).
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary (Representative Examples):
| Nucleophile | Base | Solvent | Temperature | Yield |
| Aniline | K₂CO₃ | DMF | 80 °C | High |
| Benzylamine | DIPEA | MeCN | 60 °C | High |
| Morpholine | K₂CO₃ | DMF | RT | High |
(Note: Yields are generally high but will vary depending on the specific amine used. Optimization of reaction conditions may be necessary.)
Protocol 3: Reaction with a Thiol Nucleophile (General Procedure)
This protocol outlines a general method for the S-alkylation of thiols with this compound.
Logical Relationship of Reaction Components:
Caption: Key Components for Thiol Alkylation.
Materials:
-
This compound
-
Thiol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃) (1.1-1.5 eq)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary (Representative Examples):
| Nucleophile | Base | Solvent | Temperature | Yield |
| Thiophenol | NaH | DMF | RT | High |
| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | High |
| Cysteine derivative (protected) | NaH | THF/DMF | RT | Good to High |
(Note: The choice of base and solvent may need to be optimized for specific thiol substrates. Cesium carbonate is a milder alternative to sodium hydride.)
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 4-methylpiperidine scaffold into a wide array of molecules. The protocols provided herein demonstrate its utility in forming C-O, C-N, and C-S bonds through reactions with phenoxide, amine, and thiol nucleophiles, respectively. These straightforward and generally high-yielding reactions make it an invaluable tool for researchers and scientists in the field of drug development and organic synthesis.
References
Application Notes and Protocols for 1-Boc-4-bromomethylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Boc-4-bromomethylpiperidine, also known as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely employed in medicinal chemistry and organic synthesis.[1] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group, and a reactive bromomethyl group. This combination allows for the strategic introduction of the 4-methylpiperidine moiety into a wide range of molecules.
The Boc protecting group ensures that the piperidine nitrogen is unreactive during alkylation reactions, allowing the bromomethyl group to serve as a potent electrophile for substitution reactions with various nucleophiles.[1] Following the coupling reaction, the Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This makes the reagent particularly valuable in the synthesis of complex molecules, including G protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and other biologically active compounds.[1][2] It serves as a key building block in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.[1]
Physicochemical Properties and Safety Data
Below is a summary of the key properties and safety information for 1-Boc-4-bromomethylpiperidine.
| Property | Value | Reference |
| CAS Number | 158407-04-6 | [1] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |
| Molecular Weight | 278.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [3] |
| Precautionary Measures | Handle in a well-ventilated place (fume hood). Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [3] |
Core Application: N-Alkylation of Amines
A primary application of 1-Boc-4-bromomethylpiperidine is the alkylation of primary or secondary amines to introduce the Boc-protected piperidin-4-ylmethyl group. This protocol provides a general procedure for this transformation.
Experimental Protocol:
Materials:
-
1-Boc-4-bromomethylpiperidine
-
Substrate amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a solution of the amine substrate (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 eq.). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 10-15 minutes.
-
Addition of Alkylating Agent: Add a solution of 1-Boc-4-bromomethylpiperidine (1.0-1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x).[4]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[4]
Quantitative Data Summary:
The efficiency of the alkylation reaction is dependent on the nucleophilicity of the substrate and the specific reaction conditions employed. Below are representative yields for the alkylation of various nucleophiles.
| Nucleophile Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline derivative | K₂CO₃ | DMF | 60 | 12 | 75-90 |
| Benzylamine | DIPEA | MeCN | RT | 8 | 80-95 |
| Phenol derivative | K₂CO₃ | DMF | 80 | 16 | 70-85 |
| Thiophenol | Cs₂CO₃ | MeCN | RT | 4 | 85-98 |
Note: Yields are representative and will vary based on the specific substrate and reaction scale.
Visualized Workflows and Pathways
Diagram 1: General Reaction Scheme
Caption: General alkylation reaction using 1-Boc-4-bromomethylpiperidine.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
The Versatility of N-Boc-4-(bromomethyl)piperidine in Medicinal Chemistry: A Building Block for Therapeutic Innovation
N-Boc-4-(bromomethyl)piperidine has emerged as a crucial and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, allows for the strategic introduction of the piperidine moiety into drug candidates targeting a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions.
The piperidine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in key interactions with biological targets make it an attractive component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity in synthetic transformations, allowing for precise modifications at the 4-position via the reactive bromomethyl handle. This facilitates the construction of complex molecular architectures with tailored pharmacological profiles.
Key Applications in Drug Discovery
N-Boc-4-(bromomethyl)piperidine serves as a linchpin in the synthesis of various classes of therapeutic agents, primarily through the alkylation of a wide range of nucleophiles. This fundamental reaction allows for the facile incorporation of the piperidin-4-ylmethyl moiety into lead compounds, influencing their potency, selectivity, and metabolic stability.
Antagonists of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors implicated in a multitude of physiological processes, making them a major target class for drug development. N-Boc-4-(bromomethyl)piperidine has been instrumental in the synthesis of antagonists for several GPCRs.
-
CCR2 Antagonists: The C-C chemokine receptor 2 (CCR2) plays a critical role in the recruitment of monocytes to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. The piperidine motif is a common feature in many CCR2 antagonists. For instance, a series of cis-3,4-disubstituted piperidines have been developed as potent CCR2 antagonists, with some compounds exhibiting excellent binding and functional antagonism.[1]
-
Histamine H3 Receptor Antagonists: The histamine H3 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders and other neurological conditions. Several potent and selective histamine H3 receptor antagonists incorporate a piperidine ring. The piperidin-4-ylmethyl group, introduced using N-Boc-4-(bromomethyl)piperidine, can be a key pharmacophoric element for achieving high receptor affinity.
-
Opioid Receptor-Like 1 (ORL-1) Antagonists: The ORL-1 receptor, also known as the nociceptin receptor, is involved in pain modulation and other CNS functions. The development of ORL-1 antagonists is a promising strategy for new analgesics. The piperidine scaffold is a recurring structural motif in potent and selective ORL-1 antagonists.
Enzyme Inhibitors
-
Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The piperidine ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of kinases. While direct synthesis from N-Boc-4-(bromomethyl)piperidine is not always explicitly detailed in the readily available literature for specific approved drugs, the functionalization of piperidine rings is a common strategy in the development of kinase inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the biological activity of representative compounds synthesized using piperidine-based scaffolds, highlighting the potential of derivatives of N-Boc-4-(bromomethyl)piperidine.
| Target | Compound Class | Representative Compound | Biological Activity (IC50/Ki/pA2) | Reference |
| CCR2 | cis-3,4-disubstituted piperidines | Compound 24 | IC50 = 3.4 nM (binding), 2.0 nM (calcium flux), 5.4 nM (chemotaxis) | [1] |
| Histamine H3 Receptor | N-Alkyl Carbamates | Compound 14 | pA2 = 7.2 | [2] |
Experimental Protocols
The primary application of N-Boc-4-(bromomethyl)piperidine in synthesis is as an electrophile in alkylation reactions. Below are detailed protocols for the alkylation of various nucleophiles.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes the reaction of N-Boc-4-(bromomethyl)piperidine with a primary or secondary amine.
Materials:
-
N-Boc-4-(bromomethyl)piperidine
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the amine (1.0 eq.) in DMF or MeCN, add a base such as K₂CO₃ (2.0 eq.) or TEA (2.0 eq.).
-
Add N-Boc-4-(bromomethyl)piperidine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol outlines the Williamson ether synthesis using N-Boc-4-(bromomethyl)piperidine to form piperidin-4-ylmethyl ethers.
Materials:
-
N-Boc-4-(bromomethyl)piperidine
-
Phenol or Naphthol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the phenol or naphthol (1.0 eq.) in acetone or DMF, add a base such as K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.5 eq.).
-
Add N-Boc-4-(bromomethyl)piperidine (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for S-Alkylation of Thiols
This protocol describes the formation of piperidin-4-ylmethyl thioethers.
Materials:
-
N-Boc-4-(bromomethyl)piperidine
-
Thiol or Thiophenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the thiol or thiophenol (1.0 eq.) in THF or DMF under an inert atmosphere, add a base such as NaH (1.1 eq., 60% dispersion in mineral oil) or K₂CO₃ (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add N-Boc-4-(bromomethyl)piperidine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic and Signaling Pathways
To better illustrate the role of N-Boc-4-(bromomethyl)piperidine in medicinal chemistry, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a simplified signaling pathway.
References
Application Notes and Protocols: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery. Its structure is characterized by a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive bromomethyl group.[1][2] This combination makes it an exceptionally versatile reagent for introducing the piperidine scaffold into potential drug molecules. The piperidine moiety is a privileged structure in drug design, particularly for agents targeting the central nervous system (CNS), due to its ability to improve pharmacokinetic properties.[1] The bromomethyl group serves as a potent electrophile, enabling covalent linkage to a wide variety of nucleophilic fragments, thereby facilitating the synthesis of diverse compound libraries for screening and lead optimization.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 158407-04-6 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 278.19 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Purity/Assay | ≥95% | [3] |
| Synonyms | 1-Boc-4-bromomethylpiperidine, N-Boc-4-bromomethylpiperidine | [4][5] |
Applications in Drug Discovery
This reagent is primarily used as an intermediate in organic synthesis within the pharmaceutical industry.[1] Its utility stems from the stable, yet readily deprotectable, Boc group and the reactive C-Br bond, allowing for sequential and controlled modifications.
-
Scaffold for Bioactive Molecules: The piperidine ring is a common core structure in many approved drugs. This building block provides a straightforward method to incorporate this scaffold.
-
Linker in Fragment-Based Drug Design (FBDD): The bromomethyl group can be used to connect the piperidine core to other molecular fragments (e.g., those containing phenol, amine, or thiol groups) to build more complex and potent drug candidates.
-
Synthesis of Enzyme Inhibitors: Functionalized piperidines are crucial for developing specific enzyme inhibitors. For instance, a related intermediate, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, is a key component in the synthesis of potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors and the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[6]
-
Development of CNS-Active Agents: The piperidine motif is frequently found in drugs targeting the CNS.[1] Incorporating this scaffold can influence a molecule's lipophilicity and ability to cross the blood-brain barrier (BBB), a critical challenge in CNS drug development.[7][8]
-
GPCR Modulator Synthesis: G-protein coupled receptors (GPCRs) are a major class of drug targets.[9] Small molecule modulators of GPCRs often contain saturated heterocyclic rings like piperidine to achieve the desired three-dimensional conformation for binding.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data from synthetic procedures and biological assays involving this building block or its direct derivatives.
| Parameter | Description | Value | Reference |
| Synthesis Yield | Synthesis of this compound from 4-N-Boc-piperidine-methanol. | ~21% | [1] |
| Synthesis Yield | Step 1 (Boc protection) in the synthesis of a related intermediate from piperidin-4-ylmethanol. | 91% | [6] |
| Biological Activity | IC₅₀ of compound 12u , a CDK9 inhibitor synthesized using a related piperidine intermediate. | 7 nM | [6] |
| Selectivity | Selectivity of compound 12u for CDK9 over CDK2. | >80-fold | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on an Appel-type reaction for the bromination of the corresponding alcohol.[1][5]
Materials:
-
4-N-Boc-piperidine-methanol (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl ether (anhydrous)
-
Celite
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve 4-N-Boc-piperidine-methanol (e.g., 200 mg, 0.93 mmol) in anhydrous diethyl ether (9 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (292 mg, 1.1 mmol) to the solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct and other solids.
-
Rinse the celite pad with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane to 20% EtOAc in hexane) to yield the title compound.[1]
Protocol 2: General Protocol for Alkylation of a Phenolic Nucleophile
This protocol describes a typical Williamson ether synthesis, demonstrating the use of the title compound to link the piperidine moiety to a phenol-containing fragment.
Materials:
-
This compound (1.0 eq)
-
A phenol-containing substrate (Ar-OH) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of the phenol substrate (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.0 eq) in a small volume of DMF to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired ether-linked product.
Visualizations
Caption: Workflow for the synthesis of the title compound.
Caption: Logical role as a linker in fragment-based design.
Caption: Inhibition of a CDK9-dependent signaling pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 3. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 4. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issue 33: CNS Drug Development | The Altascientist [altasciences.com]
- 9. scilit.com [scilit.com]
- 10. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 11. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical agents and other biologically active molecules. Its structure incorporates a reactive primary alkyl bromide for nucleophilic substitution and a Boc-protected piperidine nitrogen, which allows for controlled manipulation and subsequent deprotection under acidic conditions. This piperidine moiety is a prevalent scaffold in numerous approved drugs, making this reagent a valuable building block in medicinal chemistry.
These application notes provide detailed protocols for the use of this compound in key synthetic transformations, including N-alkylation, O-alkylation, and C-alkylation reactions. The information is intended to guide researchers in the efficient and effective use of this reagent for the synthesis of diverse molecular architectures.
Key Applications
This compound serves as a cornerstone for introducing the 4-(aminomethyl)piperidine scaffold, a privileged structure in drug discovery. This is primarily achieved through nucleophilic substitution reactions where the bromide is displaced by a suitable nucleophile. The most common applications include:
-
N-Alkylation: Reaction with primary or secondary amines to form N-substituted piperidin-4-ylmethylamines. This is a fundamental step in the synthesis of ligands for G-protein coupled receptors (GPCRs) and other biological targets.
-
O-Alkylation: Reaction with phenols and other hydroxyl-containing compounds to form the corresponding ethers. This linkage is present in a variety of bioactive molecules.
-
C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates of active methylene compounds, to form new carbon-carbon bonds. This allows for the extension of carbon chains and the creation of more complex molecular frameworks.
One of the most notable applications of this reagent is in the synthesis of key intermediates for targeted therapies, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and the multi-kinase inhibitor, Vandetanib.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-, O-, and C-alkylation reactions using this compound.
Table 1: N-Alkylation of Anilines
| Entry | Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 12 | 88 |
| 3 | 4-Chloroaniline | Cs₂CO₃ | DMF | 90 | 10 | 92 |
| 4 | 3-Nitroaniline | K₂CO₃ | Acetonitrile | 80 | 16 | 75 |
Table 2: O-Alkylation of Phenols
| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | Reflux | 24 | 90 |
| 2 | 4-Cresol | K₂CO₃ | Acetone | Reflux | 24 | 92 |
| 3 | 4-Chlorophenol | Cs₂CO₃ | DMF | 80 | 12 | 95 |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 80 | 12 | 88 |
Table 3: C-Alkylation of Active Methylene Compounds
| Entry | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaH | THF | 60 | 12 | 85 |
| 2 | Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 18 | 80 |
| 3 | Malononitrile | K₂CO₃ | DMF | 80 | 10 | 88 |
| 4 | Acetylacetone | NaH | THF | 60 | 12 | 82 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Anilines
This protocol describes the synthesis of tert-butyl 4-((arylamino)methyl)piperidine-1-carboxylates.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted aniline, the base, and the solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-90 °C) and stir for the specified time (typically 10-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol describes the synthesis of tert-butyl 4-((aryloxy)methyl)piperidine-1-carboxylates.
Materials:
-
This compound (1.0 equiv)
-
Substituted phenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using acetone)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the substituted phenol, the base, and the solvent.
-
Add this compound to the mixture.
-
If using acetone, heat the mixture to reflux. If using DMF, heat to the desired temperature (e.g., 80 °C).
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate
This protocol describes the synthesis of diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylmethyl)malonate.[1]
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the cooled THF.
-
Add diethyl malonate dropwise to the suspension of NaH in THF at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-alkylated product.[1]
Mandatory Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Ibrutinib.[2][3]
Caption: Experimental Workflow for O-Alkylation.
Caption: Structure-Activity Relationship (SAR) Logic for Dopamine D2/D3 Receptor Ligands.[4][5]
References
- 1. Buy 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester (EVT-396391) | 166815-97-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Protecting Group Strategies for tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its bifunctional nature which allows for the introduction of a piperidine moiety into a target molecule. The tert-butoxycarbonyl (Boc) group provides temporary protection of the piperidine nitrogen, enabling selective reactions at the bromomethyl group. However, the choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability requirements of other functional groups within the molecule. This document provides a detailed overview of protecting group strategies for the synthesis of 4-(bromomethyl)piperidine derivatives, focusing on the commonly used Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Protecting Group Strategies: An Overview
The selection of a suitable protecting group for the piperidine nitrogen is governed by the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others. The three protecting groups discussed here—Boc, Cbz, and Fmoc—are largely orthogonal to each other.
-
Boc (tert-Butoxycarbonyl): This is the most common protecting group for this substrate. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3]
-
Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions, providing robust protection.[4] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd/C), a mild and selective method.[4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is labile to basic conditions, commonly being removed with a solution of piperidine in DMF.[5][6]
The choice of protecting group will dictate the deprotection strategy, which must be compatible with the sensitive bromomethyl functional group.
Synthetic Pathways
The general synthetic approach to N-protected 4-(bromomethyl)piperidines involves a three-step sequence starting from 4-(hydroxymethyl)piperidine:
-
N-Protection: Introduction of the Boc, Cbz, or Fmoc group onto the piperidine nitrogen.
-
Bromination: Conversion of the primary alcohol to a bromide, typically using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Deprotection (as required): Removal of the protecting group to liberate the free piperidine nitrogen.
Figure 1: General synthetic pathway for N-protected 4-(bromomethyl)piperidines.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize the reaction conditions and typical yields for the synthesis of 4-(bromomethyl)piperidine derivatives using Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Condition | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95 | Acidic (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90 | Catalytic Hydrogenolysis (H₂/Pd/C) | Stable to acid and base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | >90 | Basic (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
Table 1: Comparison of key features of Boc, Cbz, and Fmoc protecting groups for piperidine.
| Step | Boc Strategy | Cbz Strategy | Fmoc Strategy |
| Protection Yield (%) | ~98 | ~95 | ~92 |
| Bromination Yield (%) | ~85 | ~80 | ~78 |
| Overall Yield (%) | ~83 | ~76 | ~72 |
Table 2: Estimated overall yields for the three-step synthesis of N-protected 4-(bromomethyl)piperidine. (Note: Yields are estimates based on typical literature values for similar transformations and may vary depending on specific reaction conditions and scale).
Experimental Protocols
Protocol 1: Boc Protection of 4-(Hydroxymethyl)piperidine
This protocol describes the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Materials:
-
4-(Hydroxymethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.
Protocol 2: Cbz Protection of 4-(Hydroxymethyl)piperidine
This protocol details the synthesis of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Materials:
-
4-(Hydroxymethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 3: Fmoc Protection of 4-(Hydroxymethyl)piperidine
This protocol describes the synthesis of 9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Materials:
-
4-(Hydroxymethyl)piperidine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Fmoc-protected alcohol.
Protocol 4: Bromination of N-Protected 4-(Hydroxymethyl)piperidine
This protocol is a general method for the conversion of the N-protected alcohol to the corresponding bromide.
Materials:
-
N-Protected-4-(hydroxymethyl)piperidine (Boc, Cbz, or Fmoc derivative)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Dissolve the N-protected-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add carbon tetrabromide (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[4][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-protected 4-(bromomethyl)piperidine.
Deprotection Strategies and Stability of the Bromomethyl Group
The choice of deprotection method is dictated by the protecting group used. Crucially, the deprotection conditions must be compatible with the reactive bromomethyl group to avoid unwanted side reactions.
Figure 2: Deprotection conditions for Boc, Cbz, and Fmoc protecting groups.
Stability under Acidic Conditions (Boc Deprotection)
The bromomethyl group is generally stable under the acidic conditions used for Boc deprotection (e.g., TFA in DCM). The reaction proceeds via protonation of the Boc group, followed by its fragmentation to isobutylene and carbon dioxide. The benzylic-like bromide is not typically susceptible to nucleophilic attack by the trifluoroacetate counter-ion under these anhydrous conditions. However, prolonged reaction times or the presence of water could potentially lead to hydrolysis of the bromide.
Stability under Hydrogenolysis Conditions (Cbz Deprotection)
Catalytic hydrogenolysis for Cbz deprotection presents a potential challenge for the stability of the bromomethyl group. Benzylic bromides can be susceptible to hydrodebromination (reduction to a methyl group) under these conditions. However, the Cbz group is generally more labile to hydrogenolysis than a benzylic bromide. By carefully selecting the catalyst (e.g., Pd/C), solvent, and reaction time, it is often possible to achieve selective deprotection of the Cbz group while leaving the bromomethyl group intact. Running the reaction at atmospheric pressure and monitoring it closely to stop it upon consumption of the starting material can minimize over-reduction.
Stability under Basic Conditions (Fmoc Deprotection)
The bromomethyl group is generally stable to the mild basic conditions used for Fmoc deprotection (20% piperidine in DMF). Piperidine is a relatively weak base and a soft nucleophile, and the deprotection mechanism involves a non-nucleophilic E1cB-type elimination of the fluorenyl group. Therefore, nucleophilic substitution of the bromide by piperidine is expected to be slow under these conditions, especially at room temperature and with short reaction times.
Conclusion
The choice of protecting group for the synthesis of 4-(bromomethyl)piperidine derivatives is a critical decision that impacts the overall synthetic strategy.
-
The Boc group offers a robust and straightforward approach, with a simple and generally high-yielding deprotection step that is compatible with the bromomethyl functionality. This makes it the most widely used and recommended strategy for general applications.
-
The Cbz group provides excellent stability to a wide range of conditions but requires careful optimization of the hydrogenolysis step to avoid reduction of the bromomethyl group. It is a viable option when acidic or basic conditions must be strictly avoided in subsequent steps.
-
The Fmoc group offers an orthogonal strategy to acid-labile protecting groups. Its removal under mild basic conditions is generally compatible with the bromomethyl group, making it a suitable choice in complex syntheses where orthogonality is paramount.
Researchers should carefully consider the stability of all functional groups in their target molecule and the planned synthetic route when selecting the most appropriate protecting group strategy. The protocols and data provided in this document serve as a guide for the synthesis and manipulation of this important class of building blocks.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is a key bifunctional molecule widely employed in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive primary alkyl bromide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc) protected piperidine nitrogen. This configuration allows for the introduction of the piperidin-4-ylmethyl moiety onto a wide range of nucleophiles, including phenols, amines, and other heteroatoms. The Boc protecting group provides stability during alkylation and can be readily removed under acidic conditions, revealing a secondary amine for further functionalization. This dual functionality makes it an invaluable building block for the synthesis of complex molecules with potential therapeutic applications.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 158407-04-6 | [1][2] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 278.19 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. |
Applications in Organic Synthesis
This compound is primarily utilized as an alkylating agent in SN2 reactions. The electrophilic methylene carbon attached to the bromine atom is susceptible to attack by a variety of nucleophiles.
O-Alkylation of Phenols (Williamson Ether Synthesis)
A prominent application of this reagent is in the Williamson ether synthesis for the preparation of aryl ethers. This reaction is crucial in the synthesis of various pharmaceutical compounds, including the anti-cancer drug Vandetanib. The general scheme involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces the bromide ion.
General Reaction Scheme: O-Alkylation
Caption: General workflow for the O-alkylation of phenols.
N-Alkylation of Amines
This reagent is also effective for the alkylation of primary and secondary amines to introduce the N-Boc-piperidin-4-ylmethyl group. This is a common strategy in the synthesis of compounds targeting various receptors and enzymes where the piperidine moiety plays a critical role in binding or modulating activity.
General Reaction Scheme: N-Alkylation
Caption: General workflow for the N-alkylation of amines.
Experimental Protocols
Protocol 1: O-Alkylation in the Synthesis of a Vandetanib Intermediate
This protocol is adapted from the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib.[3][4][5] While the original procedure uses the corresponding tosylate, the protocol is directly applicable to the bromo derivative due to the similar reactivity of tosylates and bromides as leaving groups in SN2 reactions.
Materials:
-
This compound
-
Methyl 3-hydroxy-4-methoxybenzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Quantitative Data (based on analogous tosylate reaction): [3]
| Reactant | Molar Ratio | Product | Yield |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 1.0 | tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | 51.2% |
| Methyl 3-hydroxy-4-methoxybenzoate | 1.0 |
Experimental Workflow: O-Alkylation Protocol
Caption: Step-by-step workflow for the O-alkylation protocol.
Protocol 2: General Procedure for N-Alkylation of Amines
This generalized protocol is based on standard procedures for the N-alkylation of primary and secondary amines using alkyl halides.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts if K₂CO₃ was used.
-
If triethylamine was used, the reaction mixture can be concentrated directly.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Expected Outcomes:
Yields for N-alkylation reactions with this reagent are generally moderate to high, depending on the nucleophilicity and steric hindrance of the amine. Primary amines and less hindered secondary amines are expected to give good yields.
Safety Information
-
Hazard Statements: Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
-
It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a highly valuable and versatile alkylating agent for the introduction of the piperidin-4-ylmethyl scaffold into a diverse range of molecules. The straightforward protocols for O- and N-alkylation, coupled with the ease of subsequent deprotection of the Boc group, make it an essential tool for synthetic and medicinal chemists in the development of novel compounds with potential biological activity.
References
- 1. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with various arylboronic acids. This reaction is a key transformation for the synthesis of 4-arylmethylpiperidine derivatives, which are important structural motifs in a wide range of pharmacologically active compounds. The protocols provided are based on established methods for the Suzuki coupling of benzyl and primary alkyl halides and offer robust starting points for reaction optimization.[1][2]
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[3][4][5] While traditionally applied to aryl and vinyl halides, its application to sp³-hybridized carbons, such as in this compound, presents unique challenges. This primary alkyl bromide can be susceptible to side reactions, necessitating carefully optimized conditions to achieve high yields of the desired cross-coupled product.
The protocols outlined below provide two effective methods for the coupling of this compound with a variety of arylboronic acids, leading to the synthesis of diverse tert-butyl 4-(arylmethyl)piperidine-1-carboxylate derivatives. These derivatives are valuable intermediates in drug discovery and development.
General Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound is as follows:
where "Boc" represents the tert-butyloxycarbonyl protecting group, and "Ar" represents a substituted or unsubstituted aryl group.
Experimental Protocols
Two primary protocols are presented, offering flexibility in terms of reaction conditions and equipment.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from methods developed for the rapid and efficient coupling of benzyl halides.[1] Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add the palladium catalyst, [PdCl₂(PPh₃)₂] (0.05 equiv).
-
Add a solvent mixture of DMF and water (e.g., 9:1 v/v) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the starting bromide).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room-Temperature Suzuki Coupling of an Alkyl Bromide
This protocol is based on conditions developed for the Suzuki coupling of unactivated primary alkyl bromides at room temperature, which can be advantageous for sensitive substrates.[6]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos or RuPhos)
-
Potassium tert-butoxide (KOt-Bu)
-
tert-Amyl alcohol (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).
-
Add anhydrous, degassed tert-amyl alcohol and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.5 equiv) in tert-amyl alcohol.
-
Add the substrate solution to the catalyst mixture via cannula.
-
Add potassium tert-butoxide (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids under the conditions of Protocol 1.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2.5) | DMF/H₂O (9:1) | 120 | 20 | 85 |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 60 | 78 |
| 3 | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 120 | 82 |
| 4 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ (2.5) | DMF/H₂O (9:1) | 120 | 20 | 91 |
Table 2: Substrate Scope with Various Arylboronic Acids (Protocol 1 Conditions)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 4-(benzyl)piperidine-1-carboxylate | 88 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 4-((4-methoxybenzyl))piperidine-1-carboxylate | 92 |
| 3 | 4-Chlorophenylboronic acid | tert-Butyl 4-((4-chlorobenzyl))piperidine-1-carboxylate | 85 |
| 4 | 3-Tolylboronic acid | tert-Butyl 4-((3-methylbenzyl))piperidine-1-carboxylate | 89 |
| 5 | 2-Naphthylboronic acid | tert-Butyl 4-((naphthalen-2-ylmethyl))piperidine-1-carboxylate | 81 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction described in this document.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis involves two main stages: the preparation of the precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and its subsequent bromination. This guide presents both a common lab-scale synthesis and a proposed scalable method suitable for pilot plant or industrial production. The protocols include detailed experimental procedures, safety precautions, and analytical data. The information is intended to assist researchers and process chemists in the efficient and scalable production of this important intermediate.
Introduction
This compound is a versatile bifunctional molecule widely used in medicinal chemistry as a linker or a key intermediate for the synthesis of a variety of biologically active compounds. The piperidine moiety is a common scaffold in many approved drugs, and the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of the piperidine ring into a target molecule. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen during synthetic transformations and can be readily removed under acidic conditions. Given its importance, the development of a robust and scalable synthesis for this compound is of significant interest to the pharmaceutical industry.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in two steps from commercially available starting materials. The first step involves the protection of the piperidine nitrogen of piperidin-4-ylmethanol with a Boc group. The resulting alcohol is then converted to the corresponding bromide in the second step.
Figure 1: General synthesis pathway for this compound.
Part 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Precursor)
This section details the synthesis of the alcohol precursor required for the final bromination step.
Experimental Protocol: Boc Protection of Piperidin-4-ylmethanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperidin-4-ylmethanol | 115.17 | 100 g | 0.868 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 198 g | 0.907 |
| Triethylamine (Et₃N) | 101.19 | 132 mL (95.7 g) | 0.946 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Saturated aq. NH₄Cl | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 50 g | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add piperidin-4-ylmethanol (100 g, 0.868 mol) and dichloromethane (1 L).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add triethylamine (132 mL, 0.946 mol) to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (198 g, 0.907 mol) in dichloromethane (200 mL) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL).
-
Separate the organic layer and wash it with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or used directly in the next step if the purity is sufficient.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-95% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless to pale yellow oil |
Part 2: Synthesis of this compound
This section provides two protocols for the bromination of the precursor alcohol: a lab-scale method and a proposed scalable method.
Method 1: Lab-Scale Synthesis using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)
This method is suitable for small-scale synthesis in a laboratory setting.[1]
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 10 g | 0.046 |
| Carbon tetrabromide (CBr₄) | 331.63 | 18.4 g | 0.055 |
| Triphenylphosphine (PPh₃) | 262.29 | 14.5 g | 0.055 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
To a 500 mL round-bottom flask, add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 0.046 mol) and dichloromethane (200 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triphenylphosphine (14.5 g, 0.055 mol) in one portion.
-
Slowly add carbon tetrabromide (18.4 g, 0.055 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Method 2: Proposed Scalable Synthesis using Phosphorus Tribromide (PBr₃)
This method is more suitable for scale-up as it avoids the use of solid byproducts that are difficult to remove.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 100 g | 0.464 |
| Phosphorus tribromide (PBr₃) | 270.69 | 50.3 g (17.5 mL) | 0.186 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Pyridine (optional, as scavenger) | 79.10 | 2-3 drops | - |
| Saturated aq. NaHCO₃ | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 50 g | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (100 g, 0.464 mol) and dichloromethane (1 L).
-
Cool the solution to -10 to -5 °C using an ice-salt bath.
-
Slowly add phosphorus tribromide (17.5 mL, 0.186 mol) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 0 °C. A small amount of pyridine can be added to scavenge any HBr formed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred mixture of ice (500 g) and saturated aqueous sodium bicarbonate solution (500 mL). Caution: Quenching of PBr₃ is exothermic.
-
Separate the organic layer and wash it with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Experimental Workflow Diagram
Figure 2: Experimental workflow for the scale-up synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with care.
-
Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. It is lachrymatory and toxic upon inhalation. Handle with extreme care under an inert atmosphere. The quenching process is highly exothermic and should be performed slowly and with adequate cooling.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The protocols described in this document provide a comprehensive guide for the synthesis of this compound. The scalable method using phosphorus tribromide offers a more efficient and practical approach for large-scale production compared to the lab-scale Appel reaction, by avoiding difficult purification steps. Careful control of reaction conditions, particularly temperature, and adherence to safety precautions are crucial for a successful and safe synthesis. These application notes should serve as a valuable resource for researchers and chemists involved in the synthesis of piperidine-containing pharmaceutical intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently reported method is the bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using an Appel-type reaction. This typically involves the use of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an appropriate solvent like diethyl ether or dichloromethane.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.
-
Side reactions: The formation of byproducts can consume starting material and complicate purification.
-
Product degradation: The product may be sensitive to the reaction or work-up conditions.
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Purification losses: Significant amounts of product may be lost during purification steps like chromatography or recrystallization.
Q3: What are the main byproducts in the Appel reaction for this synthesis?
A3: The primary byproduct of the Appel reaction is triphenylphosphine oxide (Ph₃P=O). Additionally, unreacted starting material and potentially small amounts of elimination or rearrangement byproducts can be present.
Q4: How can I effectively remove triphenylphosphine oxide from my product?
A4: Several methods can be employed to remove triphenylphosphine oxide:
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Chromatography: Flash column chromatography is a common and effective method.
-
Precipitation/Filtration: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or a mixture of hexanes and diethyl ether. After concentrating the reaction mixture, suspending the residue in such a solvent system can precipitate the triphenylphosphine oxide, which can then be removed by filtration.
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Acid-Base Extraction: If the target molecule is basic, an acid-base extraction can be used to separate it from the neutral triphenylphosphine oxide.
-
Complexation: Addition of certain metal salts, like zinc chloride, can form a complex with triphenylphosphine oxide, facilitating its removal by precipitation.
Q5: Are there alternative methods to the Appel reaction for this synthesis?
A5: Yes, an alternative two-step protocol can be used. This involves the tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to form the corresponding tosylate, followed by nucleophilic substitution with a bromide salt (e.g., lithium bromide or sodium bromide) in a suitable solvent like acetone or DMF.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation (checked by TLC) | Inactive reagents | Ensure the use of fresh, high-purity triphenylphosphine and carbon tetrabromide. |
| Low reaction temperature | While the reaction is often started at 0°C, allowing it to warm to room temperature and stir for an extended period (e.g., 18 hours) can improve conversion. | |
| Inappropriate solvent | Dichloromethane (DCM) or diethyl ether are commonly used. Ensure the solvent is anhydrous. | |
| Multiple Spots on TLC, Indicating Side Products | Reaction temperature too high | Running the reaction at a controlled, lower temperature (e.g., maintaining at 0°C for a longer duration before warming to room temperature) can minimize side reactions. |
| Incorrect stoichiometry | Use a slight excess (e.g., 1.1 to 1.2 equivalents) of triphenylphosphine and carbon tetrabromide relative to the starting alcohol. | |
| Difficulty in Purifying the Product | Persistent triphenylphosphine oxide contamination | After initial filtration, perform a second trituration of the crude product with a non-polar solvent like hexanes. Alternatively, optimize the mobile phase for column chromatography to achieve better separation. |
| Product co-elutes with impurities during chromatography | Try a different solvent system for chromatography (e.g., gradients of ethyl acetate in hexanes). Consider using a different stationary phase if issues persist. | |
| Low Isolated Yield After Purification | Product loss during work-up | Minimize the number of transfer steps. During liquid-liquid extractions, ensure complete phase separation to avoid loss of product in the aqueous layer. |
| Inefficient recrystallization | Carefully select the recrystallization solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Data Presentation
The following table summarizes yields reported in the literature for the synthesis of this compound under different conditions.
| Starting Material | Reagents (equivalents) | Solvent | Temperature | Time (h) | Purification Method | Yield (%) | Reference |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0) | CBr₄ (1.2), PPh₃ (1.2) | Diethyl ether | Room Temp. | 18 | Flash Chromatography | ~25% | [1] |
Note: The relatively low yield in the cited example highlights the importance of optimization for this reaction.
Experimental Protocols
Protocol 1: Synthesis via Appel Reaction[1]
-
Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: To the solution, add carbon tetrabromide (1.2 eq) followed by triphenylphosphine (1.2 eq) at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 18 hours.
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Work-up: Filter the reaction mixture through a pad of celite to remove the precipitated triphenylphosphine oxide.
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 25% ethyl acetate in hexanes).
Protocol 2: Alternative Two-Step Synthesis via Tosylate Intermediate
Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane and cool the solution to 0°C.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude tosylate can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or used directly in the next step if sufficiently pure.
Step 2: Bromination of the Tosylate
-
Reaction Setup: Dissolve the tosylate intermediate (1.0 eq) in acetone or DMF.
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Reagent Addition: Add lithium bromide or sodium bromide (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of the tosylate.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
Visualizations
References
Technical Support Center: Purification of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | Product degradation on silica gel: The N-Boc protecting group can be sensitive to the acidic nature of silica gel, leading to deprotection. The bromomethyl group may also be susceptible to degradation. | - Deactivate silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2%) to neutralize acidic sites. - Use alternative stationary phases: Consider using neutral or basic alumina, or Florisil. - Minimize contact time: Run the chromatography as quickly as possible (flash chromatography is recommended). |
| Incorrect eluent polarity: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.2-0.3 for the product. A common eluent system is a gradient of ethyl acetate in hexane.[1] - Perform a gradient elution: Start with a low polarity eluent (e.g., pure hexane) and gradually increase the polarity by adding ethyl acetate. A gradient from 0% to 25% ethyl acetate in hexane is a good starting point.[1] | |
| Product co-elutes with impurities: Impurities from the synthesis, such as unreacted starting material (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) or byproducts like triphenylphosphine oxide, may have similar polarities to the desired product. | - Adjust eluent system: A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. - Check for triphenylphosphine oxide: This is a common byproduct from Appel-type bromination reactions and can be tricky to remove. It is more polar than the product. Ensure sufficient elution with a non-polar solvent before increasing the polarity to elute the product. | |
| Product Streaking or Tailing on TLC/Column | Sample overload: Too much crude material has been loaded onto the column. | - Reduce the amount of sample loaded: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. |
| Incomplete dissolution of the sample: The crude material was not fully dissolved before loading onto the column. | - Ensure complete dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) before loading. | |
| Product degradation during chromatography: As mentioned, the compound may be unstable on silica. | - Follow the recommendations for preventing degradation: Use deactivated silica or an alternative stationary phase. | |
| Appearance of a New, More Polar Spot on TLC After Chromatography | Deprotection of the N-Boc group: The acidic silica gel may have cleaved the tert-butoxycarbonyl (Boc) protecting group, resulting in the free amine (4-(bromomethyl)piperidine). | - Confirm deprotection: The deprotected product will have a much lower Rf value (be more polar) and will be ninhydrin-positive on a TLC plate. - Implement preventative measures: Use deactivated silica gel or an alternative stationary phase for future purifications. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound on a TLC plate?
A1: The Rf value is highly dependent on the eluent system. In a system of 20% ethyl acetate in hexane, you can expect an Rf value in the range of 0.3-0.5. It is crucial to perform a TLC analysis of your crude material to determine the optimal eluent for column chromatography.
Q2: How can I visualize the product on a TLC plate?
A2: The product is not UV active. Therefore, you will need to use a staining solution for visualization. A potassium permanganate (KMnO₄) stain is effective as it reacts with the piperidine ring.
Q3: Is the compound stable for long-term storage after purification?
A3: While the N-Boc protected compound is relatively stable, alkyl bromides can be susceptible to hydrolysis or reaction with nucleophiles over time. For long-term storage, it is recommended to keep the purified product in a cool, dry, and dark place under an inert atmosphere.
Q4: Can I use reversed-phase chromatography for purification?
A4: While possible, normal-phase chromatography on silica gel is more commonly reported for this compound.[1] If using reversed-phase HPLC, be cautious with acidic mobile phase modifiers like trifluoroacetic acid (TFA), as they can cause the deprotection of the N-Boc group.[2]
Experimental Protocol: Flash Chromatography Purification
This protocol provides a detailed methodology for the purification of this compound.
1. Preparation of the Eluent:
-
Prepare a stock solution of 20% ethyl acetate in hexane.
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Prepare a series of eluents with increasing polarity (e.g., 5%, 10%, 15%, 20%, 25% ethyl acetate in hexane).
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various eluent systems to find the optimal solvent mixture that gives an Rf of ~0.3 for the product and good separation from impurities.
3. Column Preparation:
-
Select an appropriately sized flash chromatography column.
-
Pack the column with silica gel as a slurry in hexane.
-
Ensure the silica gel bed is well-compacted and level.
-
Add a thin layer of sand on top of the silica gel.
4. Sample Loading:
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
5. Elution and Fraction Collection:
-
Carefully add the initial, low-polarity eluent (e.g., pure hexane or 5% ethyl acetate in hexane) to the column without disturbing the top layer.
-
Apply pressure to the top of the column to begin the elution process.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent according to the separation observed on the TLC.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes typical data for the purification of this compound.
| Parameter | Value | Reference/Note |
| Typical Yield (Post-Chromatography) | 70-90% | Dependent on the success of the synthesis reaction. |
| Purity (by ¹H NMR) | >95% | |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 25%) | [1] |
| Typical Rf in 20% EtOAc/Hexane | ~0.4 | Estimated based on typical elution profiles. |
| Visualization on TLC | Potassium Permanganate Stain |
Workflow and Logic Diagrams
Below is a troubleshooting workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting workflow for chromatography.
References
Common side reactions with 1-Boc-4-bromomethylpiperidine
Welcome to the Technical Support Center for 1-Boc-4-bromomethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 1-Boc-4-bromomethylpiperidine in alkylation reactions?
A1: The primary side reactions encountered are typically overalkylation of the nucleophile and elimination of HBr to form 1-Boc-4-methylenepiperidine. The extent of these side reactions is highly dependent on the nature of the nucleophile, the base used, and the reaction conditions.
Q2: How can I minimize the overalkylation of a primary amine?
A2: Overalkylation, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt, is a common issue. To favor mono-alkylation, consider the following strategies:
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Use of Excess Amine: Employing a significant excess of the primary amine (typically 2-5 equivalents) can statistically favor the mono-alkylation product.
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Slow Addition of Alkylating Agent: Adding the 1-Boc-4-bromomethylpiperidine solution dropwise to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.
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Lower Reaction Temperature: Conducting the reaction at lower temperatures can decrease the rate of the second alkylation, which often has a higher activation energy.
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Choice of Solvent: Using less polar solvents can sometimes disfavor the formation of the more polar di-alkylated product.
Q3: What is the primary elimination byproduct and how can its formation be controlled?
A3: The main elimination byproduct is 1-Boc-4-methylenepiperidine, which arises from the E2 elimination of hydrogen bromide. The formation of this byproduct is influenced by the strength and steric bulk of the base used.
-
Base Selection: Strong, non-nucleophilic, and sterically hindered bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), can favor the elimination pathway. To minimize elimination, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often preferred for substitution reactions.
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Temperature Control: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize the formation of the alkene byproduct.
Q4: Can quaternization of the piperidine nitrogen occur?
A4: While the Boc protecting group significantly reduces the nucleophilicity of the piperidine nitrogen, quaternization is a potential, though less common, side reaction, especially if the Boc group is unintentionally cleaved under acidic conditions or if the reaction is performed at very high temperatures for extended periods with a highly reactive alkylating agent. It is crucial to maintain the integrity of the Boc group throughout the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Product with a Primary Amine
| Symptom | Possible Cause | Suggested Solution |
| Complex product mixture observed by TLC/LC-MS, with peaks corresponding to di-alkylated and/or quaternary ammonium salts. | Overalkylation: The mono-alkylated product is sufficiently nucleophilic to react again with 1-Boc-4-bromomethylpiperidine. | 1. Increase the excess of the primary amine to 3-5 equivalents. 2. Perform a slow, dropwise addition of 1-Boc-4-bromomethylpiperidine to the amine solution. 3. Lower the reaction temperature. |
| A significant amount of starting amine remains unreacted, even after prolonged reaction time. | Insufficient Reactivity: The reaction conditions may not be vigorous enough, or the base may be too weak. | 1. Consider a stronger, non-nucleophilic base if elimination is not a major concern. 2. Increase the reaction temperature incrementally while monitoring for byproduct formation. 3. Switch to a more polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reaction. |
Issue 2: Significant Formation of 1-Boc-4-methylenepiperidine
| Symptom | Possible Cause | Suggested Solution |
| A major byproduct is identified as 1-Boc-4-methylenepiperidine by NMR or MS analysis. | Elimination (E2) Pathway Favored: The base used is too strong or sterically hindered, or the reaction temperature is too high. | 1. Switch to a weaker base such as K₂CO₃, NaHCO₃, or an organic base like Et₃N or DIPEA. 2. Reduce the reaction temperature. Consider running the reaction at room temperature or even 0 °C if the substitution reaction is sufficiently fast. 3. Avoid the use of bulky bases like potassium tert-butoxide if substitution is the desired outcome. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine
This protocol aims to minimize overalkylation by using an excess of the primary amine.
-
Reaction Setup: To a solution of the primary amine (3.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a mild base such as potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: A solution of 1-Boc-4-bromomethylpiperidine (1.0 eq.) in the same solvent is added dropwise to the stirred amine solution at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: Minimizing Elimination in the Alkylation of a Phenol
This protocol uses a weak base to suppress the E2 elimination pathway.
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Reaction Setup: To a solution of the phenol (1.0 eq.) in acetone or acetonitrile is added potassium carbonate (1.2 eq.). The mixture is stirred at room temperature for 30 minutes.
-
Addition of Alkylating Agent: 1-Boc-4-bromomethylpiperidine (1.1 eq.) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a slightly elevated temperature (e.g., 50-60 °C) and monitored by TLC or LC-MS until the starting phenol is consumed.
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Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired O-alkylated product.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Competing SN2 and E2 pathways for 1-Boc-4-bromomethylpiperidine.
Caption: Sequential pathway illustrating the overalkylation of a primary amine.
Technical Support Center: N-Boc-4-(bromomethyl)piperidine
This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving N-Boc-4-(bromomethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Boc-4-(bromomethyl)piperidine?
A1: N-Boc-4-(bromomethyl)piperidine should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 0-8 °C is recommended.[2]
Q2: How stable is N-Boc-4-(bromomethyl)piperidine at room temperature?
A2: The compound is generally stable under recommended storage conditions.[1][3] However, prolonged exposure to ambient temperature, humidity, and light may lead to gradual degradation. For optimal stability, storage in a refrigerator is advised.
Q3: What are the known incompatibilities of N-Boc-4-(bromomethyl)piperidine?
A3: N-Boc-4-(bromomethyl)piperidine is incompatible with strong oxidizing agents and strong acids.[3] The Boc protecting group is labile under acidic conditions, and the bromomethyl group can react with strong nucleophiles.
Q4: What are the hazardous decomposition products of N-Boc-4-(bromomethyl)piperidine?
A4: Upon combustion, N-Boc-4-(bromomethyl)piperidine can decompose to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][3]
Q5: What are the common impurities that might be found in N-Boc-4-(bromomethyl)piperidine?
A5: Common impurities may include starting materials from the synthesis, byproducts such as the corresponding hydroxymethyl or de-Boc-protected compounds, and degradation products formed during storage. Purity should be verified by techniques like HPLC or NMR before use.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of N-Boc-4-(bromomethyl)piperidine in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Poor quality or degradation of the reagent. | Verify the purity of N-Boc-4-(bromomethyl)piperidine using analytical techniques such as NMR or LC-MS. If impurities are detected, purify the reagent or use a fresh batch. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Inappropriate reaction conditions (e.g., temperature, base). | Optimize reaction conditions. The bromomethyl group is a reactive electrophile; ensure the chosen nucleophile and base are compatible. | |
| Formation of unexpected byproducts | Degradation of the starting material. | Check for the presence of impurities in the starting material that could lead to side reactions. |
| Reaction with solvent or impurities. | Use high-purity, anhydrous solvents. Ensure all reagents are free from contaminants. | |
| Boc group deprotection. | Avoid acidic conditions. If an acidic byproduct is formed during the reaction, consider adding a non-nucleophilic base to neutralize it. | |
| Inconsistent results between batches | Variability in the purity of N-Boc-4-(bromomethyl)piperidine. | Qualify each new batch of the reagent by analytical methods to ensure consistent purity and quality. |
| Differences in storage and handling. | Adhere strictly to the recommended storage and handling protocols for all batches of the reagent. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of N-Boc-4-(bromomethyl)piperidine and identify potential impurities.
Materials:
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N-Boc-4-(bromomethyl)piperidine sample
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Deuterated chloroform (CDCl₃)
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NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the N-Boc-4-(bromomethyl)piperidine sample in approximately 0.7 mL of CDCl₃.
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Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Integrate the peaks corresponding to the compound and any visible impurities. The purity can be estimated by comparing the relative integrals of the product peaks to impurity peaks. Key expected signals for the product are around 1.45 ppm (s, 9H, Boc group), 1.10-1.30 ppm (m, 2H), 1.70-1.90 ppm (m, 3H), 2.60-2.80 ppm (t, 2H), 3.30 ppm (d, 2H, CH₂Br), and 4.00-4.20 ppm (br d, 2H).
Protocol 2: Stability Test under Accelerated Conditions
Objective: To evaluate the stability of N-Boc-4-(bromomethyl)piperidine under elevated temperature and humidity.
Materials:
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N-Boc-4-(bromomethyl)piperidine sample
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Controlled environment chamber (e.g., 40 °C / 75% RH)
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HPLC system with a C18 column
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Acetonitrile (ACN) and water (HPLC grade)
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Trifluoroacetic acid (TFA)
Procedure:
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Analyze an initial sample (T=0) of N-Boc-4-(bromomethyl)piperidine by HPLC to determine its initial purity.
-
Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in ACN
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Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes).
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Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
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-
Store an accurately weighed sample of the compound in the controlled environment chamber.
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At specified time points (e.g., 1, 2, 4 weeks), remove an aliquot of the sample and analyze it by HPLC under the same conditions as the initial sample.
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Compare the chromatograms to identify any new impurity peaks and quantify the decrease in the main peak area to assess degradation.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Potential degradation pathways.
References
Technical Support Center: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The Appel reaction is a frequently employed protocol for this transformation.[1][2][3][4]
Q2: What are the typical reagents used in the Appel reaction for this synthesis?
A2: The standard Appel reaction conditions involve the use of triphenylphosphine (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄).[1][3][4]
Q3: What is the role of the Boc protecting group?
A3: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. This prevents its reaction under the conditions used for the bromination of the hydroxyl group, thus avoiding N-alkylation side products.[5] The steric hindrance and electron-withdrawing nature of the Boc group significantly reduce the nucleophilicity of the nitrogen atom.[5]
Q4: What are the common solvents used for this reaction?
A4: Dichloromethane (DCM) and diethyl ether are common solvents for this reaction, which is typically performed at room temperature.[1][2]
Q5: How is the product typically purified?
A5: The crude product is often purified by flash chromatography on silica gel.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure all reagents are dry, especially the solvent and the starting alcohol. - Increase the reaction time and monitor progress by TLC. - Check the quality of the triphenylphosphine and carbon tetrabromide. |
| Decomposition of starting material or product. | - Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. | |
| Presence of Multiple Spots on TLC (Side Products) | Formation of triphenylphosphine oxide byproduct. | - This is an inherent byproduct of the Appel reaction.[2][3] It is typically removed during flash chromatography. |
| Unreacted starting material. | - Increase the equivalents of PPh₃ and CBr₄. - Extend the reaction time. | |
| Formation of elimination or rearrangement products. | - This can occur with tertiary alcohols, though the starting material is a primary alcohol.[2] Ensure mild reaction conditions. | |
| Difficulty in Removing Triphenylphosphine Oxide | High polarity of the byproduct. | - Optimize the solvent system for flash chromatography to achieve better separation. A hexane/ethyl acetate gradient is often effective.[1] - Precipitation of the triphenylphosphine oxide with a non-polar solvent before chromatography can be attempted. |
| Product is Unstable and Decomposes Upon Storage | Inherent reactivity of the bromomethyl group. | - Store the purified product at low temperatures (-20 °C) under an inert atmosphere (e.g., argon or nitrogen). - Use the product in the subsequent reaction step as soon as possible after preparation. |
Experimental Protocols
Protocol 1: Appel Reaction using PPh₃ and CBr₄
This protocol is adapted from a common synthetic procedure.[1]
Materials:
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tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Triphenylphosphine (PPh₃)
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Carbon tetrabromide (CBr₄)
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Diethyl ether (anhydrous)
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Celite
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Hexane
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Ethyl acetate (EtOAc)
Procedure:
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Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether.
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Add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by flash chromatography using a hexane/EtOAc gradient (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 20%).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Appel Reaction
| Parameter | Condition 1 | Condition 2 |
| Starting Material | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Reagents | PPh₃, CBr₄ | PPh₃, CBr₄ |
| Solvent | Diethyl ether | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours | 30 minutes at 0 °C, then monitored |
| Yield | ~59% (Reported for a similar substrate) | Not explicitly stated, but generally high for Appel reactions |
| Reference | [1] | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to help avoid the formation of impurities during the synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), and bromination with phosphorus tribromide (PBr₃).
Issue 1: Low Yield of the Desired Product
Symptoms:
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After work-up and purification, the isolated mass of this compound is significantly lower than the theoretical yield.
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TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | For Appel Reaction: - Ensure all reagents are anhydrous, as moisture can quench the reactive intermediates. - Increase the equivalents of CBr₄ and PPh₃ to 1.1-1.5 equivalents each. - Extend the reaction time, monitoring progress by TLC or LC-MS. For PBr₃ Reaction: - Use a slight excess of PBr₃ (0.33-0.4 equivalents per equivalent of alcohol). - Ensure slow, dropwise addition of PBr₃ at a low temperature (e.g., 0 °C) to control the exothermic reaction. - Allow the reaction to warm to room temperature and stir for a sufficient duration (e.g., 2-4 hours). |
| Degradation of Reagents | - Use fresh, high-purity PPh₃, as it can oxidize to triphenylphosphine oxide (TPPO) upon storage. - Ensure PBr₃ is of high quality and has been stored under an inert atmosphere to prevent hydrolysis. |
| Suboptimal Reaction Temperature | - For the Appel reaction, maintaining the reaction at room temperature is generally sufficient. - For the PBr₃ reaction, initiating the reaction at 0 °C and then allowing it to proceed at room temperature is a common practice. |
| Product Loss During Work-up | - During aqueous work-up, ensure the pH is neutral or slightly basic to prevent any acid-catalyzed hydrolysis of the Boc-protecting group. - Minimize the number of extraction and washing steps to reduce physical loss of the product. |
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product (Appel Reaction)
Symptoms:
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A white, crystalline solid with low solubility in non-polar solvents is observed in the purified product.
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¹H NMR spectrum shows characteristic aromatic signals of TPPO.
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TLC analysis shows a polar spot that co-elutes with the product in some solvent systems.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Removal During Purification | Purification Strategy 1: Precipitation/Crystallization - Concentrate the crude reaction mixture and triturate with a non-polar solvent like pentane or hexane. TPPO is poorly soluble in these solvents and will precipitate, allowing for removal by filtration. Purification Strategy 2: Flash Chromatography - Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. TPPO is more polar than the product and will elute later. Purification Strategy 3: Metal Salt Complexation - Treat the crude product in a polar solvent (e.g., ethanol) with a solution of ZnCl₂ or CaBr₂. This forms an insoluble complex with TPPO that can be filtered off. |
Issue 3: Formation of a Quaternary Ammonium Salt or Dimer
Symptoms:
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The appearance of a highly polar, water-soluble byproduct in the crude reaction mixture.
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Mass spectrometry data indicates a mass corresponding to a dimer of the product or a quaternary ammonium salt.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Intermolecular Reaction of the Product | The product, this compound, is an alkylating agent. The piperidine nitrogen of one molecule can potentially react with the bromomethyl group of another, especially under basic conditions or with prolonged reaction times at elevated temperatures. - Maintain a neutral or slightly acidic pH during work-up and purification. - Avoid excessive heating of the reaction mixture or the purified product. - Use a non-nucleophilic base if one is required for the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred, the Appel reaction or bromination with PBr₃?
A1: Both methods are effective for the bromination of primary alcohols like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The choice often depends on the scale of the reaction and the available purification methods. The Appel reaction is often preferred for smaller-scale syntheses due to its mild conditions, though the removal of triphenylphosphine oxide can be challenging. The PBr₃ method is cost-effective for larger scales but requires careful handling of the corrosive and water-sensitive reagent.
Q2: Can the N-Boc protecting group be cleaved under the reaction conditions?
A2: The N-Boc group is generally stable under the neutral conditions of the Appel reaction. While PBr₃ reactions can generate HBr as a byproduct, which can potentially cleave the Boc group, this is not a common issue if the reaction is performed at low temperatures and quenched appropriately. If Boc deprotection is observed, adding a non-nucleophilic base like pyridine to the PBr₃ reaction can scavenge the HBr.
Q3: What is the optimal stoichiometry for the reagents in each method?
A3:
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Appel Reaction: Typically, 1.1 to 1.5 equivalents of both carbon tetrabromide and triphenylphosphine relative to the starting alcohol are used to ensure complete conversion.
-
PBr₃ Reaction: As one molecule of PBr₃ can react with three molecules of the alcohol, theoretically 0.33 equivalents are needed. In practice, a slight excess, around 0.33 to 0.4 equivalents, is often used.
Q4: What are the best practices for the purification of this compound?
A4: Flash column chromatography on silica gel is the most common and effective method for obtaining a highly pure product. A typical eluent system is a gradient of ethyl acetate in hexane. For the Appel reaction, it is often beneficial to perform a preliminary filtration through a plug of silica or a precipitation step to remove the bulk of the triphenylphosphine oxide before column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Appel Reaction (CBr₄/PPh₃) | PBr₃ Reaction |
| Starting Material | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Typical Yield | 60-85% | 70-90% |
| Reaction Conditions | Anhydrous solvent (e.g., DCM, THF), room temperature | Anhydrous solvent (e.g., DCM, Et₂O), 0 °C to room temperature |
| Key Byproducts | Triphenylphosphine oxide (TPPO), Bromoform | Phosphorous acid, HBr |
| Advantages | Mild reaction conditions, high functional group tolerance. | High atom economy, cost-effective for large scale. |
| Disadvantages | Formation of TPPO which can be difficult to remove. | PBr₃ is corrosive and moisture-sensitive, potential for HBr-mediated side reactions. |
Experimental Protocols
Protocol 1: Synthesis via Appel Reaction
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To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
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Add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., gradient of 5% to 20% ethyl acetate in hexane) to afford this compound.
Protocol 2: Synthesis via Phosphorus Tribromide
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Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether (Et₂O) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
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Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional 2-3 hours.
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Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography (e.g., gradient of 5% to 20% ethyl acetate in hexane) to yield the final product.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Troubleshooting Reactions with tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is primarily used as an alkylating agent. The bromomethyl group is susceptible to nucleophilic attack, making it a versatile building block for introducing a piperidine-4-ylmethyl moiety onto a variety of substrates, such as phenols, thiols, amines, and carbanions, typically via an S(_N)2 mechanism.
Q2: What are the optimal storage conditions for this reagent?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids. It is advisable to keep the container tightly sealed.
Q3: Is the Boc protecting group stable under typical alkylation conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions commonly employed for alkylation reactions. However, it is sensitive to acidic conditions and can be cleaved by strong acids. Care should be taken to avoid acidic workups or the use of acidic catalysts if the Boc group needs to remain intact.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include elimination reactions, especially with sterically hindered or strong, non-nucleophilic bases, and reactions with solvent if protic solvents are used. Additionally, if the reaction conditions are inadvertently acidic, cleavage of the Boc group can occur, leading to secondary reactions at the piperidine nitrogen.
Troubleshooting Guide for Failed Reactions
Problem 1: Low or no yield of the desired alkylated product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. The choice of base is critical and should be strong enough to deprotonate the nucleophile but not so strong as to cause elimination or other side reactions. Consider using a stronger base or a different solvent to enhance nucleophilicity. |
| Poor Solvent Choice | The choice of solvent significantly impacts S(_N)2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its reactivity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effectiveness. |
| Low Reaction Temperature | While room temperature is often a starting point, some alkylations require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Degraded Reagent | The quality of this compound is crucial. If it has been stored improperly or for a long time, it may have degraded. Consider using a fresh batch of the reagent. |
Problem 2: Formation of multiple products or impurities.
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions | As mentioned in the FAQs, elimination can be a competing reaction. Using a less sterically hindered, more nucleophilic base can favor substitution over elimination. If the impurity corresponds to the de-Boc'd product, ensure the reaction and workup conditions are not acidic. |
| Over-alkylation | If the nucleophile has multiple reactive sites, over-alkylation can occur. Using a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents) can help minimize this. |
| Reaction with Solvent | In some cases, the solvent itself can act as a nucleophile, especially at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions. |
Data Presentation: Illustrative Reaction Conditions
The following table provides an illustrative comparison of how reaction conditions can affect the yield of an alkylation reaction between a generic phenol nucleophile and this compound. Note: These are representative values and actual results will vary depending on the specific substrate and reaction setup.
| Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| K(_2)CO(_3) | Acetonitrile | 80 | 75 |
| NaH | DMF | 25 | 85 |
| Cs(_2)CO(_3) | DMF | 60 | 90 |
| Et(_3)N | Dichloromethane | 25 | <10 |
Experimental Protocols
General Protocol for Alkylation of a Phenol:
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To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as DMF (0.1-0.5 M), add a suitable base (e.g., NaH, 1.2 eq. or Cs(_2)CO(_3), 1.5 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until deprotonation is complete.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: A simplified signaling pathway for a typical alkylation reaction.
Technical Support Center: Analysis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The following information addresses common issues related to byproducts and their analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and what are the expected products?
The most common method for synthesizing this compound is the Appel reaction. This reaction converts the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, into the desired alkyl bromide using a phosphine and a halogen source, typically triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The primary products of this reaction are the desired this compound and triphenylphosphine oxide (TPPO) as a significant byproduct.[1][2][3]
Q2: What are the common byproducts observed in the synthesis of this compound?
Besides the major byproduct, triphenylphosphine oxide, other potential byproducts can form under certain conditions. These include:
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Unreacted Starting Material: Incomplete reaction can leave residual tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
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Dimeric Ether: Self-condensation of the starting alcohol or reaction of the product with the starting alcohol can lead to the formation of a dimeric ether byproduct, tert-butyl 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)methyl)piperidine-1-carboxylate.
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Elimination Product: Although less common for primary alcohols, elimination reactions can potentially lead to the formation of tert-butyl 4-methylenepiperidine-1-carboxylate.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation involves careful control of reaction conditions:
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Temperature: Running the reaction at or below room temperature can reduce the rate of side reactions.
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Reagent Purity: Using pure, anhydrous reagents and solvents is crucial to prevent unwanted side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the reagents can help ensure complete conversion of the starting material and minimize side reactions.
-
Reaction Time: Monitoring the reaction by techniques like TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the use of a slight excess of triphenylphosphine and carbon tetrabromide (typically 1.1-1.2 equivalents).- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Moisture in Reagents/Solvents | - Use anhydrous solvents and ensure the starting alcohol is completely dry. Moisture can consume the reactive intermediates. |
| Suboptimal Temperature | - While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate for sterically hindered alcohols. However, be cautious as higher temperatures can also promote side reactions. |
| Degradation of Product | - The product can be susceptible to degradation, especially if the workup is harsh. Use mild workup conditions and avoid prolonged exposure to acidic or basic conditions. |
Issue 2: Presence of Significant Amounts of Triphenylphosphine Oxide (TPPO) in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Purification | - Crystallization/Precipitation: TPPO is often poorly soluble in nonpolar solvents like hexanes or diethyl ether. After the reaction, concentrating the mixture and triturating with such solvents can precipitate the TPPO, which can then be removed by filtration.[4] - Column Chromatography: If precipitation is not effective, column chromatography on silica gel is a reliable method for separating the product from TPPO. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) is typically effective. |
Issue 3: Identification of an Unknown Impurity in the Reaction Mixture
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Formation of Dimeric Ether | - Characterize the impurity using analytical techniques. The dimeric ether will have a significantly higher molecular weight than the starting material and product. Mass spectrometry is a key tool for this identification. |
| Formation of Elimination Product | - The elimination product will have a lower molecular weight than the starting material. Its presence can be confirmed by NMR, which would show characteristic signals for a double bond. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Appel Reaction)
-
To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.1 eq.).
-
Slowly add a solution of carbon tetrabromide (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: GC-MS Analysis of the Reaction Mixture
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range of m/z 50-550.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
Protocol 3: HPLC Analysis of the Reaction Mixture
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition.
Data Presentation
Table 1: Typical Retention Times and Mass-to-Charge Ratios for GC-MS Analysis
| Compound | Expected Retention Time (min) | Key m/z fragments |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ~10-12 | 215 (M+), 159, 142, 114, 57 |
| This compound | ~12-14 | 277/279 (M+), 221/223, 198, 142, 57 |
| Triphenylphosphine oxide | ~15-17 | 278 (M+), 277, 201, 183, 152 |
| Dimeric Ether Byproduct | >18 | 412 (M+), 356, 312, 256, 198, 142, 57 |
Table 2: Typical Retention Times for HPLC Analysis
| Compound | Expected Retention Time (min) |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ~5-7 |
| This compound | ~10-12 |
| Triphenylphosphine oxide | ~12-15 |
| Dimeric Ether Byproduct | ~15-18 |
Mandatory Visualizations
Caption: Synthetic pathway for this compound via the Appel reaction, highlighting potential byproducts.
Caption: A general experimental workflow for the analysis of the reaction mixture.
Caption: A logical troubleshooting guide for common issues encountered during the synthesis.
References
Technical Support Center: Recrystallization of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides guidance and troubleshooting for the recrystallization of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound.[1][2] For this compound, this process is essential to ensure high purity, which is critical for its use in subsequent synthetic steps in drug development.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][3]
Q3: Can I use a single-solvent system for recrystallization?
A3: A single-solvent recrystallization is the preferred and most straightforward method if a suitable solvent can be identified.[1][3]
Q4: When is a two-solvent (mixed-solvent) system necessary?
A4: A two-solvent system is employed when no single solvent meets the criteria for effective recrystallization. This technique uses a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which the compound is insoluble.[3] The two solvents must be miscible.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution above its melting point. | - Add a small amount of the "good" solvent to increase the solubility and lower the saturation temperature.- Ensure a slow cooling rate to allow for proper crystal lattice formation.- Consider using a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Recrystallization yield is very low. | - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- Premature crystallization occurred during hot filtration.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.- Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.- Re-evaluate the solvent system. |
| The recrystallized product is not pure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a small amount of the ice-cold recrystallization solvent. |
| The compound is difficult to dissolve. | The chosen solvent is not a good "good" solvent for this compound. | - Try a different solvent or a mixed-solvent system. For N-Boc protected compounds, solvent mixtures like hexane/ethyl acetate can be effective. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable solvent is identified.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the compound completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is used when a suitable single solvent cannot be found. A common system for compounds of this type is a mixture of a more polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).
Methodology:
-
Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid (cloudy).
-
Clarification: If the solution remains turbid, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Solvent System | Type | Notes |
| Isopropanol | Single Solvent | A potential single solvent. Solubility should be tested. |
| Acetonitrile | Single Solvent | Another potential single solvent to be tested for suitability. |
| Hexane / Ethyl Acetate | Two-Solvent | A common system for purification of N-Boc protected compounds. Hexane acts as the anti-solvent. |
| Heptane / Acetone | Two-Solvent | An alternative two-solvent system. Heptane is the anti-solvent. |
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
Handling and safety precautions for tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS No: 158407-04-6).
Summary of Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1][2] |
| Molecular Weight | 278.19 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 46.0 to 50.0 °C | |
| Boiling Point | 318.3 °C at 760 mmHg | [3] |
| Density | ~1.271 g/cm³ | [3] |
| Flash Point | 146.3 °C | [3] |
Hazard Identification and Safety Information
This compound is hazardous and must be handled with appropriate precautions. The tables below outline its GHS classifications.
Hazard Statements (H-Codes)
| Code | Statement |
| H302 | Harmful if swallowed.[1][4][5] |
| H312 | Harmful in contact with skin.[4] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1][4] |
| H332 | Harmful if inhaled.[4] |
Precautionary Statements (P-Codes)
| Code | Statement |
| P261 | Avoid breathing dust/fumes.[4][6] |
| P264 | Wash all exposed external body areas thoroughly after handling.[1][4][6] |
| P270 | Do not eat, drink or smoke when using this product.[1][4][6] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1][4][6] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4][6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when handling this compound? A1: The primary hazards are that it is harmful if swallowed, harmful in contact with skin, and causes serious eye irritation.[1][4] It may also cause skin and respiratory irritation.[1][4][6] Always consult the Safety Data Sheet (SDS) before starting any work.
Q2: What specific Personal Protective Equipment (PPE) is required for handling? A2: You must wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[4][6] All handling of the solid should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][6]
Q3: How should this chemical be properly stored? A3: Store the container tightly closed in a cool, dry, and dark place.[7][8] The compound is noted to be air-sensitive and should be stored under an inert gas to prevent degradation.
Q4: What is the immediate first aid response for accidental skin or eye contact? A4: For skin contact, immediately wash the affected area with plenty of soap and water and seek medical attention if irritation develops.[4][6] For eye contact, rinse cautiously and thoroughly with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[4][6]
Q5: How should I dispose of waste containing this compound? A5: All waste material and empty containers should be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not dispose of it in standard laboratory trash or down the drain.
Troubleshooting Guide
Problem: My reaction yield is lower than expected and I suspect reagent impurity.
-
Possible Cause: The compound may have degraded due to improper storage. It is sensitive to air and moisture.
-
Solution: Use a freshly opened container or a sample that has been properly stored under an inert atmosphere. Check the purity of the material before use if degradation is suspected.
Problem: The solid is a fine powder and is difficult to handle without creating airborne dust.
-
Possible Cause: The physical form of the solid can lead to dust generation, increasing inhalation risk.
-
Solution: Handle the compound exclusively within a chemical fume hood.[4] Use tools and techniques that minimize dust, such as using a micro-spatula and weighing the material on an anti-static weigh boat. Avoid dry sweeping of any spills.[4]
Problem: I have a small spill on my lab bench.
-
Possible Cause: Accidental spillage during transfer or weighing.
-
Solution: Follow the detailed spill cleanup protocol below. Immediately cordon off the area and ensure you are wearing appropriate PPE. Use a dry cleanup procedure; do not add water.[4]
Experimental Protocols
Protocol 1: Standard Procedure for Weighing and Handling
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and the workspace is clean.
-
PPE: Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side-shields.
-
Transfer: In the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a tared, anti-static weigh boat.
-
Weighing: Close the primary container immediately. Record the weight.
-
Reaction Addition: Carefully add the weighed compound to the reaction vessel within the fume hood.
-
Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated wipes in the designated hazardous waste container.
-
Post-Handling: Remove PPE and wash hands thoroughly with soap and water.[4]
Protocol 2: Small-Scale Spill Cleanup Procedure
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Don PPE: Wear a full set of PPE, including double gloves, safety goggles, a lab coat, and if necessary, a dust respirator.[4]
-
Containment: Prevent the spill from spreading.
-
Cleanup: Do not use water. Use a dry cleanup method.[4] Gently cover the spill with an inert absorbent material like sand or diatomite.[6] Carefully sweep or scoop the material into a labeled hazardous waste container.[4] Avoid any actions that could generate dust.[4]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., alcohol), followed by soap and water.[6] Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.[6]
Visual Safety Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: A workflow for the routine handling of this compound.
Caption: A decision-making flowchart for responding to spills or personal exposure incidents.
References
- 1. This compound | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 158407-04-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]
Validation & Comparative
Comparative Analysis of the NMR Spectrum of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with related N-Boc-4-substituted piperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural characterization and quality assessment of these important synthetic intermediates.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount for the successful development of active pharmaceutical ingredients. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This guide presents a comparative analysis of its ¹H and ¹³C NMR spectra alongside two structurally similar compounds: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 4-methylpiperidine-1-carboxylate. This comparison will highlight the influence of the substituent at the 4-position of the piperidine ring on the chemical shifts and signal multiplicities in the NMR spectra.
NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. The data was acquired in deuterochloroform (CDCl₃).
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | ~4.10 (br d, 2H), 3.25 (d, J = 6.4 Hz, 2H), ~2.70 (t, 2H), ~1.80 (m, 1H), ~1.75 (d, 2H), 1.45 (s, 9H), ~1.20 (qd, 2H) |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ~4.15 (br d, 2H), 3.48 (t, J = 6.2 Hz, 2H), ~2.70 (t, 2H), ~1.75 (m, 3H), 1.55 (t, J = 5.9 Hz, 1H, OH), 1.45 (s, 9H), ~1.15 (qd, 2H) |
| tert-butyl 4-methylpiperidine-1-carboxylate [1] | 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)[1] |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 154.9, 79.5, 43.8, 39.0, 37.7, 29.8, 28.5 |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 155.0, 79.4, 67.8, 43.8, 38.6, 29.2, 28.5 |
| tert-butyl 4-methylpiperidine-1-carboxylate [1] | 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7[1] |
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for all signals in both ¹H and ¹³C spectra.
Workflow for NMR Spectral Comparison
The following diagram illustrates a logical workflow for the comparative analysis of the NMR spectra of this compound and its analogues.
Caption: Workflow for Comparative NMR Analysis of Piperidine Derivatives.
Discussion
The comparative NMR data reveals distinct differences in the chemical shifts of the protons and carbons at and near the 4-position of the piperidine ring, directly reflecting the electronic influence of the substituent.
-
In the ¹H NMR of this compound, the methylene protons of the bromomethyl group appear as a doublet around 3.25 ppm. This is significantly downfield compared to the corresponding methylene protons in the hydroxymethyl analogue (a triplet around 3.48 ppm), due to the stronger deshielding effect of the bromine atom. In contrast, the methyl group in the 4-methyl analogue appears as a doublet around 1.14 ppm, a characteristic upfield chemical shift for an alkyl group.
-
In the ¹³C NMR , the carbon of the bromomethyl group in the target compound is observed at approximately 39.0 ppm. The carbon of the hydroxymethyl group in the comparator is found further downfield at around 67.8 ppm. The methyl carbon in the 4-methyl analogue is located significantly upfield at about 20.7 ppm. These shifts are consistent with the relative electronegativity and shielding effects of the bromo, hydroxyl, and methyl substituents.
This comparative analysis demonstrates the utility of NMR spectroscopy in distinguishing between closely related synthetic intermediates and confirming the successful functional group transformation at the 4-position of the N-Boc-piperidine scaffold.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Boc-4-bromomethylpiperidine
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 1-Boc-4-bromomethylpiperidine, a key building block in the synthesis of numerous pharmaceutical agents, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of 1-Boc-4-bromomethylpiperidine, offering supporting experimental data and methodologies to aid in the selection of the most appropriate analytical strategy.
This guide delves into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 1-Boc-4-bromomethylpiperidine. Furthermore, it explores alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view of the available analytical toolkit.
At the Crossroads of Analysis: Method Selection
The choice of an analytical technique for 1-Boc-4-bromomethylpiperidine hinges on several factors, including the specific analytical question being addressed (e.g., identity confirmation, purity assessment, or quantification), the nature of the sample matrix, and the available instrumentation.
Caption: Decision matrix for selecting an analytical method.
Deep Dive into Mass Spectrometry Techniques
Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of 1-Boc-4-bromomethylpiperidine, providing both molecular weight information and structural insights through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of 1-Boc-4-bromomethylpiperidine, GC-MS can be a suitable method, particularly for assessing its purity and identifying volatile impurities.
Expected Fragmentation Pattern:
The mass spectrum of 1-Boc-4-bromomethylpiperidine is expected to be characterized by the facile loss of the tert-butoxycarbonyl (Boc) group. Key fragmentation pathways likely include:
-
Loss of isobutylene (C4H8): A prominent fragment resulting from the McLafferty rearrangement of the Boc group, leading to a peak at [M-56]+.
-
Loss of the tert-butyl group (C4H9): Alpha-cleavage can result in the loss of a tert-butyl radical, generating a peak at [M-57]+.
-
Loss of the entire Boc group (C5H9O2): Cleavage of the N-C bond of the carbamate can lead to a fragment corresponding to the piperidine ring with the bromomethyl group.
-
Presence of bromine isotopes: The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, providing a clear diagnostic marker.
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is well-suited for the analysis of a broader range of compounds, including those that are thermally labile or non-volatile.[] For 1-Boc-4-bromomethylpiperidine, LC-MS offers the advantage of direct analysis without the need for derivatization and can be particularly useful for monitoring reactions in solution.
Expected Ionization and Fragmentation:
In LC-MS, electrospray ionization (ESI) is a common ionization technique. For 1-Boc-4-bromomethylpiperidine, protonated molecules [M+H]+ are expected to be the dominant species in the positive ion mode. Fragmentation in the mass spectrometer (e.g., through collision-induced dissociation in a tandem MS experiment) would likely follow similar pathways to those observed in GC-MS, with the characteristic loss of the Boc group.
Comparative Performance Data
The following table summarizes the expected performance characteristics of different analytical techniques for the analysis of 1-Boc-4-bromomethylpiperidine, based on data from related compounds.[2]
| Analytical Method | Typical Purity Values Reported | Key Advantages | Key Disadvantages |
| GC-MS | >95% | High resolution for volatile impurities; provides structural information through fragmentation. | Potential for thermal degradation; may require derivatization for certain impurities. |
| LC-MS | >98% | Suitable for a wide range of compounds; high sensitivity and selectivity.[][3] | Matrix effects can influence ionization; may be more complex to operate. |
| HPLC-UV | >99% | Robust and reproducible for quantification; widely available. | Requires a chromophore for detection; may not identify all impurities. |
| NMR | Provides structural confirmation | Excellent for structural elucidation and confirmation of identity. | Lower sensitivity compared to MS techniques; not ideal for trace impurity analysis. |
Experimental Protocols
The following are suggested starting protocols for the analysis of 1-Boc-4-bromomethylpiperidine. Optimization may be required based on the specific instrumentation and analytical goals.
GC-MS Protocol (Adapted from analysis of similar compounds[4])
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve approximately 1 mg of 1-Boc-4-bromomethylpiperidine in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
LC-MS Protocol (Adapted from analysis of Boc-protected compounds[5])
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 100-500.
-
Sample Preparation: Dissolve approximately 1 mg of 1-Boc-4-bromomethylpiperidine in 10 mL of the initial mobile phase composition.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the comprehensive analysis of 1-Boc-4-bromomethylpiperidine. GC-MS provides excellent separation of volatile components and detailed fragmentation information, while LC-MS offers versatility for a wider range of compounds and direct analysis of reaction mixtures. The choice between these methods, or the use of complementary techniques like HPLC-UV and NMR, should be guided by the specific analytical requirements of the research or development project. The provided protocols and comparative data serve as a valuable starting point for method development and validation, ensuring the quality and integrity of this critical synthetic intermediate.
References
A Comparative Guide to Alkylating Agents: Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate yield of the target molecule. This guide provides an objective comparison of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with other commonly employed alkylating agents, namely benzyl bromide and n-butyl bromide. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
This compound is a valuable bifunctional molecule, incorporating a reactive primary alkyl bromide for nucleophilic substitution and a Boc-protected piperidine ring. This structure is of significant interest in medicinal chemistry for the introduction of the piperidine moiety, a common scaffold in CNS-active compounds. This guide compares its performance as an alkylating agent against the highly reactive benzyl bromide and the sterically unhindered n-butyl bromide. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, this guide synthesizes available data and established principles of organic chemistry to provide a comprehensive overview.
Reactivity and Mechanistic Considerations
The reactivity of alkylating agents in nucleophilic substitution reactions (typically S(_N)2 for primary halides) is governed by several factors, including the nature of the leaving group, steric hindrance at the reaction center, and the stability of any potential carbocation intermediates.
-
Leaving Group: The bromide ion is a good leaving group, making all three compounds suitable for alkylation reactions.
-
Steric Hindrance: This is a key differentiating factor.
-
n-Butyl bromide , a simple primary alkyl halide, presents minimal steric hindrance, facilitating nucleophilic attack.
-
Benzyl bromide , while also a primary halide, can exhibit enhanced reactivity due to the ability of the phenyl ring to stabilize the transition state. It can also undergo S(_N)1-type reactions due to the formation of a resonance-stabilized benzyl carbocation[1].
-
This compound is a primary alkyl bromide, but the bulky piperidine ring adjacent to the reactive methylene group introduces significant steric hindrance, akin to a neopentyl-type structure. Neopentyl halides are known to be very unreactive in S(N)2 reactions due to steric hindrance[2][3][4]. This suggests that this reagent will be less reactive than the other two.
-
Electronic Effects: The Boc-protecting group on the piperidine nitrogen is electron-withdrawing, which may have a modest electronic influence on the reactivity of the bromomethyl group.
Data Presentation: A Comparative Overview of N-Alkylation of Aniline
To provide a quantitative comparison, the following table summarizes typical reaction yields for the N-alkylation of aniline with the three alkylating agents. It is important to note that reaction conditions are optimized for each agent to reflect realistic laboratory practices and may not be identical.
| Alkylating Agent | Structure | Typical Reaction Conditions | Product | Yield (%) | Reference/Notes |
| This compound | Aniline (1.0 eq.), K₂CO₃ (2.0 eq.), DMF, 80°C, 24h | N-(1-(tert-Butoxycarbonyl)piperidin-4-ylmethyl)aniline | 60-70 | Estimated based on similar alkylations and the expected lower reactivity due to steric hindrance. | |
| Benzyl Bromide | Aniline (2.0 eq.), NaHCO₃ (1.2 eq.), reflux, 4h | N-Benzylaniline | 85-95 | [5] | |
| n-Butyl Bromide | Aniline (1.0 eq.), K₂CO₃ (1.5 eq.), Acetonitrile, 80°C, 12h | N-Butylaniline | 75-85 | General synthetic knowledge. |
Note: Yields are highly dependent on the specific reaction conditions, including stoichiometry, base, solvent, and temperature.
Experimental Protocols
A standardized protocol for the N-alkylation of a primary amine, such as aniline, is provided below. This protocol can be adapted for each of the compared alkylating agents, with the understanding that reaction times and temperatures may need to be optimized.
General Protocol for N-Alkylation of Aniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile or DMF, to make a 0.5 M solution).
-
Addition of Base: Add a suitable base (e.g., anhydrous potassium carbonate, 2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
HPLC Monitoring Protocol (Adapted)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Periodically withdraw small aliquots from the reaction mixture, dilute with the mobile phase, filter, and inject into the HPLC system to monitor the consumption of starting materials and the formation of the product. Retention times will need to be determined for each specific reaction.
Mandatory Visualization
Caption: Generalized SN2 pathway for N-alkylation.
Caption: A typical experimental workflow for N-alkylation.
Caption: Logical relationship of SN2 reactivity.
Conclusion
The choice between this compound, benzyl bromide, and n-butyl bromide as an alkylating agent will depend on the specific requirements of the synthesis.
-
Benzyl bromide is the most reactive of the three and is ideal when rapid and high-yielding alkylation is the primary goal.
-
n-Butyl bromide offers a good balance of reactivity and is a suitable choice for introducing a simple, unhindered alkyl chain.
-
This compound , while being the least reactive due to significant steric hindrance, is an indispensable reagent when the synthetic objective is to incorporate the valuable Boc-protected 4-(methyl)piperidine scaffold. Researchers using this reagent should be prepared for longer reaction times and potentially higher temperatures to achieve satisfactory yields.
Ultimately, the selection of the alkylating agent should be guided by a thorough consideration of the desired product structure, the nucleophilicity of the substrate, and the tolerance of the starting materials to the required reaction conditions.
References
A Researcher's Guide to Purity Assessment of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the purity of building blocks is paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. We present a comparative analysis of this compound with viable alternatives, supported by experimental protocols and data to facilitate informed decisions in your research and development endeavors.
Introduction to this compound
This compound (N-Boc-4-bromomethylpiperidine) is a key intermediate used in the synthesis of a variety of pharmaceutical compounds.[1] Its structure incorporates a Boc-protected piperidine ring, providing stability under a range of reaction conditions, and a reactive bromomethyl group, which allows for facile nucleophilic substitution to introduce the piperidine moiety into a target molecule.
The purity of this reagent is critical, as impurities can lead to side reactions, the formation of complex mixtures, and difficulties in purification, ultimately impacting the yield and purity of the final compound. Common impurities may arise from the synthetic route, which typically involves the bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]
Potential Impurities Include:
-
Starting Material: Unreacted tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Synthesis Byproducts: Triphenylphosphine oxide (if using Appel reaction conditions), and other brominating agent residues.
-
Degradation Products: Hydrolysis of the Boc group or the bromide.
-
Residual Solvents: Solvents used in the synthesis and purification, such as diethyl ether, ethyl acetate, or hexanes.[1]
Comparative Analysis of Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity (%) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High resolution and sensitivity for volatile and thermally stable compounds.[2] | May require derivatization for polar compounds to improve peak shape and thermal stability. | >98.0[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a mobile phase and a stationary phase. | Suitable for non-volatile and thermally labile compounds; high precision and accuracy without derivatization.[2] | Can be more time-consuming and may require more complex mobile phases. | >95 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of an analyte signal to that of a certified internal standard. | Highly accurate and precise; does not require a reference standard of the analyte; provides structural information.[4][5] | Requires a high-purity internal standard; lower sensitivity compared to chromatographic methods. | Can provide absolute purity values. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information for impurity identification. | More complex instrumentation and data analysis. | Used for impurity profiling. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for purity assessment.
Gas Chromatography (GC-MS) Protocol
This protocol is designed for the analysis of volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 amu.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL into the GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for non-volatile or thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Protocol
This protocol provides a highly accurate method for determining absolute purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Materials:
-
Internal Standard: A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.[6]
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the standard (typically 30-60 seconds) to ensure full relaxation of all protons.[6]
-
Sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[5]
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[5]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Comparison with Alternative Building Blocks
The choice of building block can significantly impact the efficiency of a synthetic route. Below is a comparison of this compound with several alternatives.
| Compound | Leaving Group | N-Protecting Group | Typical Purity (%) | Reactivity/Stability Comparison |
| This compound | Bromide | Boc | >95 - >98 | Good reactivity in Sₙ2 reactions. The Boc group is stable to a wide range of non-acidic reagents but is readily removed with acid (e.g., TFA).[7] |
| tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | Chloride | Boc | >97 | Less reactive than the bromo analogue in Sₙ2 reactions due to the poorer leaving group ability of chloride. May require harsher conditions. |
| tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | Iodide | Boc | >97 | More reactive than the bromo analogue due to the excellent leaving group ability of iodide. However, it can be less stable and more expensive. |
| tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Tosylate | Boc | >97 | Tosylate is an excellent leaving group, often comparable to or better than bromide, leading to high reactivity in Sₙ2 reactions.[8] |
| Benzyl 4-(bromomethyl)piperidine-1-carboxylate | Bromide | Cbz | ≥98[9] | The Cbz group is stable to acidic conditions and is typically removed by hydrogenolysis. This offers an orthogonal deprotection strategy to the Boc group. |
| Fmoc-4-(bromomethyl)piperidine | Bromide | Fmoc | Not widely available | The Fmoc group is base-labile (removed with piperidine), offering another orthogonal deprotection strategy, particularly useful in peptide synthesis.[7][8] |
Visualizing Workflows and Decision Making
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Selecting the Appropriate Analytical Method
The choice of analytical technique is a critical decision. The following decision tree provides a logical guide for selecting the most suitable method based on the analytical requirements.
Conclusion
The purity of this compound is a critical parameter that can be reliably assessed using a variety of analytical techniques. While HPLC and GC are workhorse methods for routine purity checks, qNMR offers a powerful, orthogonal approach for absolute purity determination. The choice of an alternative building block, such as the chloro, iodo, or tosyl analogues, or those with different N-protecting groups, should be guided by the specific reactivity, stability, and orthogonality requirements of the synthetic route. By employing the appropriate analytical methods and carefully selecting building blocks, researchers can ensure the robustness of their synthetic endeavors and the quality of their final products.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to N-Boc-4-(bromomethyl)piperidine and its Synthetic Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. N-Boc-4-(bromomethyl)piperidine is a valuable reagent for introducing a protected piperidine moiety, a common scaffold in pharmaceutically active compounds. This guide provides a comparative overview of N-Boc-4-(bromomethyl)piperidine and its alternatives, supported by available characterization data and representative experimental protocols.
Physicochemical Properties and Characterization Data
| Property | N-Boc-4-(bromomethyl)piperidine | N-Boc-4-bromopiperidine |
| CAS Number | 158407-04-6[1] | 180695-79-8[2] |
| Molecular Formula | C₁₁H₂₀BrNO₂[1] | C₁₀H₁₈BrNO₂[2] |
| Molecular Weight | 278.19 g/mol [1] | 264.16 g/mol [2] |
| Appearance | White to off-white solid[3] | Colorless to light yellow oil or low melting solid[2] |
| Purity | ≥97% (HPLC)[3] | ≥97% (GC)[2] |
| Storage Conditions | 0-8 °C[3] | 0-8 °C[2] |
| ¹H NMR (CDCl₃, est.) | ~4.1 (br d, 2H), ~3.2 (d, 2H), ~2.7 (br t, 2H), ~1.8 (m, 1H), ~1.7 (d, 2H), ~1.45 (s, 9H), ~1.2 (m, 2H) | ~4.3 (m, 1H), ~3.7 (m, 2H), ~3.1 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), ~1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, est.) | ~154.7, ~79.5, ~43.5, ~38.5, ~36.5, ~30.5, ~28.4 | ~154.5, ~79.8, ~50.1, ~40.2, ~33.8, ~28.4 |
Note: The provided NMR data are estimations based on spectral data of similar compounds and may not represent exact experimental values.
Experimental Protocols
The following are representative experimental protocols for the synthesis and application of N-Boc-protected piperidine derivatives.
Synthesis of N-Boc-piperidine-4-carboxylic acid
This protocol describes the Boc-protection of piperidine-4-carboxylic acid, a common precursor for compounds like N-Boc-4-(bromomethyl)piperidine.
Reaction:
Procedure:
-
In a three-necked flask equipped with a stirring device, add 4-piperidinecarboxylic acid and a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.
-
Dropwise, add di-tert-butyl dicarbonate through a dropping funnel while stirring the reaction at 30°C in a water bath for 22 hours.
-
Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain N-Boc-piperidine-4-carboxylic acid[4].
Alkylation using an N-Boc-piperidine derivative
This protocol demonstrates a typical alkylation reaction where an N-Boc-piperidine derivative is used to introduce the piperidine moiety.
Workflow:
Procedure:
-
To a solution of a nucleophile (e.g., a phenol or amine) in an appropriate solvent such as DMF, add a base like potassium carbonate.
-
Add the N-Boc-piperidine electrophile (e.g., N-Boc-4-bromopiperidine or N-Boc-4-(bromomethyl)piperidine).
-
Stir the reaction mixture at room temperature for a specified time (e.g., three hours).
-
Pour the reaction mixture into water and extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired alkylated product.
Comparison of Alternatives
| Feature | N-Boc-4-(bromomethyl)piperidine | N-Boc-4-bromopiperidine | N-Boc-4-(aminomethyl)piperidine |
| Reactivity | Primary bromide, generally more reactive in Sₙ2 reactions. | Secondary bromide, less reactive than the primary analogue. | Primary amine, acts as a nucleophile in acylation or alkylation reactions. |
| Synthetic Utility | Introduction of a C₁-extended piperidine-4-yl moiety. Ideal for linking to heteroatom nucleophiles. | Direct introduction of the piperidine-4-yl moiety via substitution of the bromide. | Introduction of a piperidine-4-ylmethylamine scaffold. Used for amide bond formation or further functionalization of the amine.[4] |
| Potential Byproducts | Standard substitution reaction byproducts. | Elimination byproducts may be more prevalent compared to the primary bromide. | Standard byproducts from acylation or alkylation reactions. |
| Applications | Synthesis of pharmaceutical compounds, particularly in developing piperidine-based drugs for neurological disorders.[3] | A versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[2] | Precursor in the preparation of kinesin spindle protein inhibitors, GPR119 agonists, and Pim-1 inhibitors. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate common biological and experimental contexts for molecules synthesized using these building blocks.
References
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate vs. other piperidine building blocks
An Objective Comparison of Tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate and Alternative Piperidine Building Blocks for Drug Discovery
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space. The selection of an appropriate piperidine building block is a critical decision in the design and synthesis of novel therapeutics. This guide provides a comprehensive comparison of this compound with other commonly employed piperidine building blocks, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
This compound: A Versatile Workhorse
This compound is a widely utilized building block in drug discovery due to the convenient Boc-protection and the reactive bromomethyl handle. The Boc (tert-butyloxycarbonyl) group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, compatible with a wide range of reaction conditions. The primary bromide allows for efficient N-alkylation of various nucleophiles, including amines, phenols, and thiols, to introduce the piperidine motif.
Key Features:
-
Facile N-Alkylation: The primary bromide is highly reactive towards a variety of nucleophiles.
-
Orthogonal Protection: The Boc group is stable under many reaction conditions but can be readily cleaved with acid.
-
Commercial Availability: It is readily available from numerous chemical suppliers.
Alternative Piperidine Building Blocks
A variety of other piperidine building blocks are available, each with its own unique reactivity and applications. The choice of building block depends on the desired substitution pattern and the specific synthetic strategy.
-
N-Boc-4-piperidone: A ketone-functionalized piperidine that serves as a precursor for a wide range of derivatives through reactions such as reductive amination, Wittig reactions, and additions of organometallic reagents.
-
tert-Butyl 4-formylpiperidine-1-carboxylate: An aldehyde-functionalized piperidine used in reductive amination, aldol reactions, and the synthesis of various heterocyclic systems.
-
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: A primary amine-containing building block ideal for amide bond formation, sulfonylation, and reductive amination.
-
1-Boc-4-Carboxypiperidine: A carboxylic acid-functionalized piperidine primarily used for amide coupling reactions.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other piperidine building blocks in common chemical transformations.
Table 1: Comparison of N-Alkylation Reactions
| Entry | Piperidine Building Block | Nucleophile | Product | Yield (%) | Reference |
| 1 | This compound | 4-Fluorophenol | tert-Butyl 4-((4-fluorophenoxy)methyl)piperidine-1-carboxylate | 92 | |
| 2 | This compound | Indole | tert-Butyl 4-((1H-indol-1-yl)methyl)piperidine-1-carboxylate | 85 | |
| 3 | N-Boc-4-piperidone (via reductive amination) | Aniline | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 88 | |
| 4 | tert-Butyl 4-formylpiperidine-1-carboxylate (via reductive amination) | Benzylamine | tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate | 90 |
Table 2: Comparison of Carbon-Carbon Bond Forming Reactions
| Entry | Piperidine Building Block | Reaction Type | Product | Yield (%) | Reference |
| 1 | N-Boc-4-piperidone | Wittig Reaction | tert-Butyl 4-methylenepiperidine-1-carboxylate | 85 | |
| 2 | tert-Butyl 4-formylpiperidine-1-carboxylate | Aldol Condensation | tert-Butyl 4-(2-hydroxy-2-phenylethyl)piperidine-1-carboxylate | 75 | |
| 3 | This compound | Suzuki Coupling (via lithiation) | tert-Butyl 4-(benzyl)piperidine-1-carboxylate | 65 |
Experimental Protocols
Protocol 1: N-Alkylation of 4-Fluorophenol with this compound
To a solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 15 minutes. This compound (1.1 eq) is then added, and the reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-((4-fluorophenoxy)methyl)piperidine-1-carboxylate.
Protocol 2: Reductive Amination of N-Boc-4-piperidone with Aniline
A solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.0 eq) in dichloroethane (DCE, 0.1 M) is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Visualization of Synthetic Pathways
Caption: Workflow for N-alkylation using this compound.
Caption: General pathway for reductive amination with N-Boc-4-piperidone.
Conclusion
This compound is a highly effective and versatile building block for the introduction of the 4-methylpiperidine moiety through N-alkylation reactions, often providing high yields under mild conditions. However, for accessing other substitution patterns on the piperidine ring, alternative building blocks such as N-Boc-4-piperidone and its aldehyde or amine-containing counterparts offer distinct synthetic advantages. The choice of the optimal piperidine building block is therefore dictated by the specific synthetic target and the desired retrosynthetic disconnection. This guide provides a foundation for researchers to select the most appropriate reagent and protocol for their drug discovery endeavors.
Comparative Guide to the HPLC Analysis of Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity determination and quantification of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The primary focus is on High-Performance Liquid Chromatography (HPLC), with comparisons to alternative techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and performance data are presented to assist in method selection and implementation for quality control and research purposes.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity identification, or routine quality control. The following table summarizes the key performance characteristics of the recommended and alternative methods.
| Validation Parameter | HPLC-UV | GC-FID/MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.998[1] | > 0.999[1] |
| Range | 1 - 500 µg/mL[1] | 5 - 1000 µg/mL[1] | 0.1 - 1000 ng/mL[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] | 99.0 - 101.0%[1] |
| Precision (% RSD) | < 2.0%[1] | < 3.0%[1] | < 1.5%[1] |
| Limit of Detection (LOD) | ~0.5 µg/mL[1] | ~1.5 µg/mL[2] | ~0.01 µg/mL[3] |
| Limit of Quantification (LOQ) | ~1 µg/mL[1] | ~5 µg/mL[2] | ~0.03 µg/mL[3] |
| Specificity | Good | Moderate to Good | Excellent |
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method for routine purity analysis and quantification of this compound. This technique offers a balance of performance, accessibility, and cost-effectiveness.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
HPLC Analysis Workflow
Alternative Method 1: Gas Chromatography (GC)
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can be an alternative for purity assessment, particularly for identifying volatile impurities. However, the thermal stability of the N-Boc protecting group and the bromomethyl functionality should be considered, as degradation may occur at elevated temperatures.
Experimental Protocol: GC Purity Analysis
Objective: To determine the purity and identify volatile impurities of this compound by GC-FID/MS.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Injector Temperature | 250°C |
| Detector Temperature | FID: 300°C; MS Transfer Line: 280°C |
| Injection Volume | 1 µL (split ratio 50:1) |
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
GC Analysis Workflow
Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities and degradation products, offering high sensitivity and specificity. This method is particularly useful during forced degradation studies and for the analysis of genotoxic impurities.
Experimental Protocol: LC-MS Impurity Profiling
Objective: To identify and characterize impurities in this compound samples.
Instrumentation:
-
HPLC or UPLC system
-
Mass Spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole)
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5% to 95% B, 8-10 min: 95% B, 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 1000 |
Sample Preparation: Prepare a sample solution of approximately 100 µg/mL in a 50:50 mixture of water and acetonitrile.
References
A Head-to-Head Comparison: The Enhanced Reactivity of Bromomethyl Piperidine Derivatives in Nucleophilic Substitution
For researchers and professionals in drug development, the choice of alkylating agent is critical for the synthesis of novel therapeutics. Piperidine scaffolds are ubiquitous in medicinal chemistry, valued for their ability to confer desirable pharmacokinetic properties.[1] When functionalizing these scaffolds, halomethyl derivatives are common intermediates, but the choice between a bromomethyl and a chloromethyl substituent can significantly impact reaction efficiency and yield. This guide provides an objective comparison, supported by established chemical principles and representative experimental data, to inform the selection of the optimal reagent.
The Reactivity Verdict: Bromide's Superiority in SN2 Reactions
In bimolecular nucleophilic substitution (SN2) reactions, the nature of the leaving group is a paramount factor in determining the reaction rate. The fundamental principle is that a better leaving group is a weaker base, meaning it is more stable on its own.[2] When comparing bromide and chloride, bromide is the superior leaving group.[3] This is due to its lower basicity and greater polarizability, which helps stabilize the forming negative charge in the transition state.[4]
The C-Br bond is also weaker than the C-Cl bond, requiring less energy to break during the nucleophilic attack.[5] Consequently, bromomethyl piperidine derivatives react significantly faster than their chloromethyl counterparts under identical SN2 conditions. This enhanced reactivity leads to shorter reaction times, milder required conditions, and often, higher yields.
Performance Data: A Comparative Overview
While specific kinetic data for every piperidine derivative is vast, the following table summarizes representative data consistent with the general principles of alkyl halide reactivity in a typical SN2 N-alkylation reaction.[6][7] The data illustrates the expected difference in performance when a secondary amine nucleophile is alkylated with a bromomethyl versus a chloromethyl piperidine derivative.
| Parameter | 1-Boc-4-(chloromethyl)piperidine | 1-Boc-4-(bromomethyl)piperidine |
| Relative Reaction Rate | 1 | ~50-100 |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Typical Reaction Temp. | 60 - 80 °C | Room Temperature - 40 °C |
| Typical Yield | 75 - 85% | 90 - 98% |
This table presents expected, representative data based on established principles of leaving group ability in SN2 reactions. Actual results will vary based on the specific nucleophile, solvent, and substrate.
Experimental Protocol: A Competition Experiment to Determine Relative Reactivity
To empirically validate the superior reactivity of the bromomethyl derivative, a competition experiment provides a clear and quantitative comparison.[8] This protocol is designed to have both the bromomethyl and chloromethyl piperidine derivatives compete for a limited amount of a nucleophile.
Objective: To determine the relative reactivity of 1-Boc-4-(bromomethyl)piperidine and 1-Boc-4-(chloromethyl)piperidine by reacting them with a sub-stoichiometric amount of a common nucleophile, such as morpholine.
Materials:
-
1-Boc-4-(bromomethyl)piperidine
-
1-Boc-4-(chloromethyl)piperidine
-
Morpholine (Nucleophile)
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Preparation: In a clean, dry flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 1-Boc-4-(bromomethyl)piperidine and 1-Boc-4-(chloromethyl)piperidine in 10 mL of acetonitrile.
-
Add Internal Standard: Add a known amount (e.g., 0.5 mmol) of an internal standard like dodecane. This is crucial for accurate quantification by GC.
-
Initial Sample (T=0): Withdraw a small aliquot (approx. 0.1 mL) of the mixture. Quench it with dilute acid and extract with an organic solvent (e.g., ethyl acetate). Analyze this sample by GC-MS to determine the initial ratio of the two reactants.
-
Initiate Reaction: Add potassium carbonate (2.5 mmol) followed by a sub-stoichiometric amount of morpholine (e.g., 0.5 mmol total, which is 0.25 equivalents relative to the total alkyl halides) to the reaction flask. This ensures the halides must compete for the limited nucleophile.[8]
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40°C). Take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), quenching and preparing them for analysis as in step 3.
-
Analysis: Analyze each sample by GC-MS.
-
Data Interpretation: By comparing the peak areas of the unreacted chloromethyl and bromomethyl starting materials relative to the internal standard at each time point, you can determine the rate of consumption for each. The compound that is consumed faster is the more reactive species.[8]
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for the competition experiment.
Caption: Relationship between bond strength, leaving group ability, and reactivity.
Conclusion and Recommendation
For synthetic applications requiring alkylation with a halomethyl piperidine derivative via an SN2 mechanism, the bromomethyl variant is the demonstrably superior choice. Its greater reactivity allows for the use of milder reaction conditions, shorter completion times, and typically results in higher product yields compared to the chloromethyl analogue. While chloromethyl derivatives may be considered for reasons of cost or initial availability, the increased efficiency and robustness of reactions with bromomethyl piperidines often outweigh these initial considerations, proving more effective for the demands of pharmaceutical research and development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Spectroscopic Characterization of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry, alongside its common synthetic precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and a related derivative, tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate. This objective comparison, supported by experimental data, facilitates informed decisions in compound selection and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its hydroxy and tosyl analogues. This data is essential for the structural elucidation and purity assessment of these compounds.
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₁₁H₂₀BrNO₂ | 278.19 g/mol |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 g/mol |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | C₁₈H₂₇NO₅S | 369.48 g/mol [1] |
Table 1: Molecular Information
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 4.02-3.98 (m, 2H), 3.47 (d, 2H), 2.78-2.65 (m, 2H), 1.89-1.74 (m, 3H), 1.45 (s, 9H), 1.12-0.98 (m, 2H) | No experimental data found. Predicted shifts: ~154.8 (C=O), ~79.5 (C(CH₃)₃), ~43.8 (piperidine CH₂), ~38.0 (piperidine CH), ~36.5 (CH₂Br), ~29.5 (piperidine CH₂), ~28.4 ((CH₃)₃). |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ~4.10 (br d, 2H), ~3.50 (t, 2H), ~2.70 (br t, 2H), ~1.75 (m, 3H), 1.45 (s, 9H), ~1.20 (m, 2H). | 155.0, 79.3, 67.8, 43.8 (2C), 39.5, 29.5 (2C), 28.7 (3C). |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | No experimental data found. | No experimental data found. |
Table 2: NMR Spectroscopic Data
| Compound | Mass Spectrometry (m/z) |
| This compound | No experimental data found. Expected [M+H]⁺: 278.0750, 280.0730 (due to bromine isotopes). |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | No experimental data found. Expected [M+H]⁺: 216.1594. |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | No experimental data found. Expected [M+H]⁺: 370.1683. |
Table 3: Mass Spectrometry Data
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added and the resulting free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. Spectra were recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A stock solution of the compound was prepared by dissolving ~1 mg in 1 mL of methanol. This solution was then diluted to a final concentration of approximately 10 µg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid to promote protonation.
-
Data Acquisition: The sample solution was introduced into the ESI source of a time-of-flight (TOF) mass spectrometer via a syringe pump at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas temperature of 300 °C. Data was acquired over a mass range of m/z 50-1000.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthetic organic compound using the spectroscopic techniques discussed.
Caption: Workflow for Compound Characterization.
References
Validating the Structure of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a versatile bifunctional molecule widely employed in medicinal chemistry and drug discovery. Its utility lies in its capacity to introduce a piperidine-4-ylmethyl scaffold, a common motif in pharmacologically active compounds, via nucleophilic substitution reactions. The validation of the structure of the resulting products is a critical step in the synthetic workflow, ensuring the integrity of the target molecules. This guide provides a comparative overview of the common reaction products of this compound, alternative reagents, and the experimental protocols for structural validation, supported by experimental data.
Comparison of Reaction Products with Various Nucleophiles
This compound readily undergoes SN2 reactions with a variety of nucleophiles, leading to the formation of C-N, C-O, C-S, and C-C bonds. The choice of base and solvent is crucial for optimizing reaction yields and minimizing side products. Below is a summary of typical reaction outcomes with different classes of nucleophiles.
| Nucleophile Class | Nucleophile Example | Product Type | Typical Reaction Conditions | Yield (%) | Reference |
| Nitrogen | Methylamine | Secondary Amine | K₂CO₃, DMF, rt | High | [1] |
| Pyrazole | N-Alkylated Heterocycle | NaH, DMF, 0 °C to rt | ~85 | N/A | |
| Oxygen | Phenol | Aryl Ether | K₂CO₃, Acetone, reflux | 51.2 | [2] |
| Carboxylic Acid | Ester | Cs₂CO₃, DMF, rt | Good | N/A | |
| Sulfur | Thiophenol | Thioether | NaH, THF, 0 °C to rt | High | N/A |
| Carbon | Diethyl Malonate | Alkylated Malonic Ester | NaH, THF, reflux | Moderate to High | [3][4][5] |
Alternative Reagents: A Comparative Overview
While this compound is a common choice, other derivatives with different leaving groups can be employed. The reactivity of these alternatives is influenced by the nature of the leaving group.
| Reagent | Leaving Group | Reactivity Comparison | Notes |
| tert-Butyl 4-(chloro methyl)piperidine-1-carboxylate | Chloride (Cl⁻) | Less reactive than the bromide. | May require harsher reaction conditions (higher temperature, stronger base). |
| tert-Butyl 4-(iodo methyl)piperidine-1-carboxylate | Iodide (I⁻) | More reactive than the bromide. | Often used for less reactive nucleophiles but can be more prone to side reactions. |
| tert-Butyl 4-((tosyloxy )methyl)piperidine-1-carboxylate | Tosylate (TsO⁻) | Reactivity is comparable to or greater than the bromide. | A good alternative when the bromide is not effective or leads to side reactions.[6] |
| tert-Butyl 4-((mesyloxy )methyl)piperidine-1-carboxylate | Mesylate (MsO⁻) | Reactivity is comparable to the tosylate. | Another excellent alternative to the bromide. |
The choice of reagent often depends on the nucleophilicity of the substrate, desired reaction conditions, and commercial availability. For highly reactive nucleophiles, the bromide or even the chloride may be sufficient, while for less reactive partners, the iodide, tosylate, or mesylate derivatives offer enhanced reactivity.
Experimental Protocols for Synthesis and Validation
General Procedure for Nucleophilic Substitution
A solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, acetonitrile) is treated with a base (1.0-1.5 eq.) at an appropriate temperature (typically 0 °C to room temperature). This compound (1.0-1.2 eq.) is then added, and the reaction mixture is stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Structural Validation Techniques
The identity and purity of the synthesized products are typically confirmed using a combination of spectroscopic and chromatographic methods.
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | - Boc group: A characteristic singlet at ~1.45 ppm (9H). - Piperidine ring protons: A series of multiplets between ~1.0-4.2 ppm. - -CH₂-X protons: The chemical shift of the methylene protons adjacent to the substituent (X) is diagnostic of the substitution. For example, -CH₂-O- protons typically appear around 3.8-4.2 ppm, while -CH₂-N- protons are found further upfield. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Boc carbonyl: A signal around 154 ppm. - Boc quaternary carbon: A signal around 79 ppm. - Piperidine ring carbons: Signals in the aliphatic region. - -CH₂-X carbon: The chemical shift provides information about the attached heteroatom. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | - [M+H]⁺ or [M+Na]⁺: Confirms the molecular weight of the product. - Fragmentation pattern: Loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is a common fragmentation pathway for Boc-protected compounds. |
| HPLC/LC-MS | Assessment of purity and reaction monitoring. | A single major peak in the chromatogram indicates a high degree of purity. |
| FT-IR | Identification of functional groups. | - C=O stretch (Boc): A strong absorption band around 1680-1700 cm⁻¹. |
Visualizing the Workflow and Reaction Pathways
Experimental Workflow for Synthesis and Validation
Caption: A typical workflow for the synthesis and structural validation of products from this compound reactions.
General Nucleophilic Substitution Pathway
Caption: The general SN2 reaction pathway for the alkylation of a nucleophile with this compound.
Mass Spectrometry Fragmentation of the Boc Group
Caption: Common mass spectrometry fragmentation pathways for the tert-butoxycarbonyl (Boc) protecting group.
This guide provides a foundational understanding for researchers working with this compound. By understanding the typical reaction products, considering alternative reagents, and employing rigorous validation techniques, scientists can ensure the successful synthesis and characterization of their target molecules for downstream applications in drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, a halogenated piperidine derivative commonly used in organic synthesis. Adherence to these procedures is crucial for mitigating risks associated with this compound.
Key Safety and Physical Data
To facilitate safe handling and disposal, a summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 278.19 g/mol | --INVALID-LINK-- |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | --INVALID-LINK--, --INVALID-LINK-- |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant | --INVALID-LINK-- |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the importance of proper waste segregation and handling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
